Product packaging for 1-(2-Chloroethyl)-4-methoxybenzene(Cat. No.:CAS No. 18217-00-0)

1-(2-Chloroethyl)-4-methoxybenzene

Cat. No.: B015201
CAS No.: 18217-00-0
M. Wt: 170.63 g/mol
InChI Key: PMIAMRAWHYEPNH-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-4-methoxybenzene, also known as this compound, is a useful research compound. Its molecular formula is C9H11ClO and its molecular weight is 170.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClO B015201 1-(2-Chloroethyl)-4-methoxybenzene CAS No. 18217-00-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIAMRAWHYEPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171259
Record name 4-(2-Chloroethyl)phenyl methyl ether
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Molecular Weight

170.63 g/mol
Source PubChem
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CAS No.

18217-00-0
Record name 1-(2-Chloroethyl)-4-methoxybenzene
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Record name 4-(2-Chloroethyl)phenyl methyl ether
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Record name 4-(2-Chloroethyl)phenyl methyl ether
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Record name 4-(2-chloroethyl)phenyl methyl ether
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Foundational & Exploratory

"synthesis of 1-(2-Chloroethyl)-4-methoxybenzene from 4-methoxyphenethyl alcohol"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Chemical Research and Development

This technical guide provides a comprehensive protocol for the synthesis of 1-(2-Chloroethyl)-4-methoxybenzene from its precursor, 4-methoxyphenethyl alcohol. This conversion is a fundamental chlorination reaction, substituting a hydroxyl group with a chlorine atom, a common step in the synthesis of pharmaceutical intermediates and other fine chemicals. The primary method detailed herein utilizes thionyl chloride (SOCl₂) as the chlorinating agent, a reliable and widely used reagent for this type of transformation.

This document is intended for an audience of researchers, scientists, and professionals in drug development, providing detailed experimental procedures, quantitative data, and workflow visualizations to ensure reproducibility and understanding of the synthetic process.

Reaction Scheme and Mechanism

The conversion of 4-methoxyphenethyl alcohol to this compound is achieved through a nucleophilic substitution reaction. Thionyl chloride is an excellent reagent for this purpose as it reacts with the alcohol to form an intermediate chlorosulfite ester. This intermediate then undergoes an internal nucleophilic substitution (Sₙi mechanism), where the chloride attacks the carbon atom, and the leaving group (sulfur dioxide and a chloride ion) departs. The formation of gaseous byproducts, SO₂ and HCl (which is typically scavenged by a base or removed), drives the reaction to completion.

ReactionScheme reactant 4-Methoxyphenethyl alcohol product 1-(2-Chloroethyl)-4- methoxybenzene reactant->product SOCl₂, Dichloromethane 0°C to Room Temperature

Caption: Reaction scheme for the chlorination of 4-methoxyphenethyl alcohol.

Experimental Protocol

This protocol is based on an established laboratory procedure for the synthesis of this compound.[1]

Materials and Reagents:

  • 4-Methoxyphenethyl alcohol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxyphenethyl alcohol (15.2 g, 0.1 mol) in 200 ml of anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. While stirring, add thionyl chloride (7.35 ml, 0.1 mol) dropwise to the solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature over a period of 30 minutes. Continue stirring the mixture for 20 hours at room temperature.

  • Work-up and Extraction: After 20 hours, carefully pour the reaction mixture into a separatory funnel containing brine. Extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain a crude oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a mixture of 30% ethyl acetate in hexane to isolate the final product.

  • Final Product: Evaporate the solvent from the collected fractions to yield this compound as an oil (8.8 g, 51% yield).[1]

Data Presentation

The quantitative data from the synthesis is summarized in the tables below for clarity and easy reference.

Table 1: Reactant and Product Quantities

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mol)
4-Methoxyphenethyl alcoholC₉H₁₂O₂152.1915.20.1
Thionyl chlorideSOCl₂118.9711.90.1
This compound (Product)C₉H₁₁ClO170.648.80.051

Table 2: Reaction and Purification Parameters

ParameterValue
SolventDichloromethane (200 ml)
Reaction Temperature0°C to Room Temperature
Reaction Time20 hours
Purification MethodSilica Gel Column Chromatography
Eluent System30% Ethyl Acetate / Hexane
Theoretical Yield 17.06 g
Actual Yield 8.8 g
Percentage Yield 51% [1]

Visualized Experimental Workflow

The following diagram illustrates the step-by-step workflow of the synthesis and purification process.

ExperimentalWorkflow prep prep reaction reaction workup workup purify purify final final A Dissolve 4-methoxyphenethyl alcohol in Dichloromethane B Cool to 0°C A->B C Add Thionyl Chloride (dropwise) B->C D Stir for 20 hours at Room Temperature C->D E Quench with Brine & Extract with Dichloromethane D->E F Dry Organic Layer (e.g., Na₂SO₄) E->F G Concentrate via Rotary Evaporation F->G H Purify by Column Chromatography G->H I Product Isolation H->I

Caption: Step-by-step workflow for the synthesis and purification.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chloroethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 1-(2-Chloroethyl)-4-methoxybenzene (CAS No. 18217-00-0). This document is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development, offering detailed data, experimental protocols, and logical workflows to support research and development activities.

Core Physicochemical Data

This compound is an aromatic organic compound featuring a methoxy group and a chloroethyl substituent on a benzene ring. These functional groups contribute to its specific reactivity and physical properties, making it a useful intermediate in various organic syntheses.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 18217-00-0[1][2][3]
Molecular Formula C₉H₁₁ClO[1][4]
Molecular Weight 170.64 g/mol [1][2]
Appearance Clear colorless to yellow liquid[2][4]
Boiling Point 125-128 °C at 9.75 mmHg (13.0 mbar)[2][3]
Density 1.13 g/mL[1][2][3]
Refractive Index 1.536 - 1.538[2][3]
Flash Point 122 °C[1][2][3]
Water Solubility 130 mg/L at 20 °C[2][4]
Other Solubilities Soluble in acetone, chloroform, dichloromethane, ether, methanol, ethanol, 2-propanol, and N,N-dimethylformamide.[1][2][4]
Storage Temperature 2-8°C, sealed in a dry environment.[1][3]

Experimental Protocols

Detailed methodologies for the synthesis and analytical characterization of this compound are crucial for its practical application. The following sections provide established protocols.

Synthesis via Chlorination of 2-(4-Methoxyphenyl)ethanol

A common and effective method for preparing this compound is through the chlorination of its corresponding alcohol precursor, 2-(4-methoxyphenyl)ethanol, using a chlorinating agent like thionyl chloride (SOCl₂).

Objective: To synthesize this compound from 2-(4-methoxyphenyl)ethanol.

Materials:

  • 2-(4-Methoxyphenyl)ethanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether or dichloromethane

  • Pyridine (optional, to neutralize HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-(4-methoxyphenyl)ethanol (1 equivalent) in anhydrous diethyl ether or dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. A small amount of pyridine can be added to the reaction mixture to act as a scavenger for the hydrochloric acid produced.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-3 hours.[5]

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.[5]

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[5]

  • Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

G Diagram 1: Synthesis and Purification Workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage A 1. Dissolve 2-(4-methoxyphenyl)ethanol in anhydrous solvent B 2. Cool solution to 0°C A->B C 3. Add Thionyl Chloride dropwise B->C D 4. Stir at room temperature (1-3 hours) C->D E 5. Quench reaction with ice water D->E Monitor with TLC F 6. Perform liquid-liquid extraction E->F G 7. Wash organic layer (H₂O, NaHCO₃, Brine) F->G H 8. Dry organic layer (e.g., MgSO₄) G->H I 9. Concentrate under reduced pressure H->I J 10. Purify crude product via vacuum distillation or column chromatography I->J K Pure 1-(2-Chloroethyl) -4-methoxybenzene J->K Final Product

Diagram 1: Synthesis and Purification Workflow
Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound.

Objective: To identify and confirm the structure of this compound and assess its purity.

Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC/MS)

  • High-resolution fused silica capillary GC column (e.g., HP-5 or equivalent)

  • Sample of this compound dissolved in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate)

  • Helium (carrier gas)

  • Microsyringe for injection

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized compound (e.g., 1 mg/mL) in a high-purity volatile solvent like dichloromethane.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at 60°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10-20°C per minute, followed by a final hold period.[6]

    • Set the injector temperature (e.g., 250°C) and use a splitless injection mode for trace analysis or a split mode for concentrated samples.[6]

    • Set the carrier gas (Helium) flow rate, typically around 1 mL/min.[6]

    • The MS is typically operated in Electron Ionization (EI) mode at 70 eV.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

  • Data Acquisition: The GC separates the components of the sample based on their boiling points and interaction with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer.

  • Analysis:

    • Identification: The compound is identified by comparing its retention time to that of a known standard and by matching its acquired mass spectrum with reference spectra in a database (e.g., NIST). The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

    • Purity Assessment: The purity of the sample can be estimated by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram.

G Diagram 2: Analytical Workflow (GC/MS) A 1. Sample Preparation (Dissolve in volatile solvent) B 2. GC Injection (1 µL) A->B C 3. GC Separation (Capillary Column) B->C D 4. Elution & Entry into MS C->D E 5. Ionization (EI) & Mass Analysis D->E F 6. Data Acquisition (Chromatogram & Mass Spectra) E->F G 7. Data Analysis F->G H Structure Confirmation (Compare Retention Time & Mass Spectrum) G->H I Purity Assessment (Peak Area Integration) G->I

Diagram 2: Analytical Workflow (GC/MS)

References

An In-depth Technical Guide to 1-(2-Chloroethyl)-4-methoxybenzene (CAS Number: 18217-00-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Chloroethyl)-4-methoxybenzene, a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. The document details the compound's physicochemical properties, provides a robust experimental protocol for its synthesis, and explores its reactivity, particularly in nucleophilic substitution reactions. Furthermore, this guide elucidates its application as a key building block in the synthesis of pharmacologically active molecules, with a focus on potential neuroleptic agents and dopamine receptor modulators. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, process development, and drug discovery.

Chemical and Physical Properties

This compound, also known as p-methoxyphenethyl chloride, is a halogenated aromatic ether. Its chemical structure consists of a p-methoxyphenyl group attached to a chloroethyl moiety. This combination of functional groups makes it a valuable reagent for introducing the 4-methoxyphenethyl scaffold into various molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 18217-00-0[1]
Molecular Formula C₉H₁₁ClO[1]
Molecular Weight 170.64 g/mol [2]
Appearance Clear colorless to yellow liquid[1]
Boiling Point 125-128 °C at 9.75 mmHg (13 mbar)[3][4]
Density 1.13 g/mL[4]
Refractive Index 1.536 - 1.538[4]
Flash Point 122 °C[3]
Solubility Soluble in acetone, chloroform, dichloromethane, ether, and methanol. Water solubility is 130 mg/L at 20°C.[1][4]
Storage Store in a dry, cool, and well-ventilated place. Recommended storage at 2-8°C under an inert atmosphere.[4][5]

Synthesis of this compound

The most common method for the preparation of this compound is the chlorination of its corresponding alcohol, 2-(4-methoxyphenyl)ethanol, using a suitable chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis from 2-(4-Methoxyphenyl)ethanol

Objective: To synthesize this compound via the chlorination of 2-(4-methoxyphenyl)ethanol using thionyl chloride.[6]

Materials:

  • 2-(4-Methoxyphenyl)ethanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated aqueous NaCl solution)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(4-methoxyphenyl)ethanol (15.2 g, 0.1 mol) in dichloromethane (200 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (7.35 mL, 0.1 mol) to the stirred solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature over 30 minutes.

  • Continue stirring the reaction mixture for 20 hours at room temperature.

  • Upon completion of the reaction (monitored by TLC), pour the mixture into a separatory funnel containing brine.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and evaporate the solvent under reduced pressure to obtain a crude oil.

  • Purify the crude product by column chromatography on silica gel using a mixture of 30% ethyl acetate in hexane as the eluent to yield this compound (8.8 g, 51% yield).[6]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 2-(4-Methoxyphenyl)ethanol 2-(4-Methoxyphenyl)ethanol Reaction 1. Dissolve & Cool to 0°C 2. Add SOCl₂ dropwise 3. Warm to RT 4. Stir for 20h 2-(4-Methoxyphenyl)ethanol->Reaction Thionyl_chloride Thionyl Chloride Thionyl_chloride->Reaction Dichloromethane Dichloromethane Dichloromethane->Reaction Workup 1. Quench with Brine 2. Extract with CH₂Cl₂ 3. Evaporate Solvent Reaction->Workup Purification Column Chromatography (Silica gel, 30% EtOAc/Hexane) Workup->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Reactivity and Applications in Organic Synthesis

The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic-like carbon bearing the chlorine atom. The chloroethyl group is susceptible to displacement by a wide range of nucleophiles, making this compound a valuable electrophile for introducing the 4-methoxyphenethyl moiety.

Nucleophilic Substitution Reactions

The reaction typically proceeds via an Sₙ2 mechanism, where a nucleophile attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. Common nucleophiles include amines, heterocycles, alkoxides, and thiolates.

Alkylation of Amines and Heterocycles in Drug Development

A significant application of this compound and structurally similar compounds is the alkylation of nitrogen-containing molecules, particularly in the synthesis of pharmaceutical agents. The 4-methoxyphenethyl group is a common structural motif in various biologically active compounds. For instance, the alkylation of piperazine derivatives with chloroethyl-containing electrophiles is a key step in the synthesis of numerous neuroleptic agents, including dopamine receptor antagonists.[1][7]

General Experimental Protocol: N-Alkylation of a Secondary Amine

Objective: To synthesize an N-(4-methoxyphenethyl) derivative by reacting this compound with a secondary amine.

Materials:

  • This compound

  • Secondary amine (e.g., piperazine derivative)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., acetonitrile, N,N-dimethylformamide)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve the secondary amine (1.0 equivalent) and the base (1.5-2.0 equivalents) in the chosen solvent.

  • Add this compound (1.1 equivalents) to the stirred solution.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (inorganic salts) is present, filter the mixture.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography, crystallization, or distillation to yield the desired N-alkylated product.

Nucleophilic_Substitution cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Alkyl_Halide This compound Base_Solvent Base (e.g., K₂CO₃) Solvent (e.g., ACN) Heat Alkyl_Halide->Base_Solvent Nucleophile Nucleophile (e.g., Amine) Nucleophile->Base_Solvent Alkylated_Product N-Alkylated Product Base_Solvent->Alkylated_Product Salt Chloride Salt Base_Solvent->Salt

General workflow for nucleophilic substitution.

Relevance in Drug Discovery and Development

The 4-methoxyphenethyl scaffold is present in a variety of pharmacologically active compounds, particularly those targeting the central nervous system. The structural similarity of this moiety to neurotransmitters like dopamine and serotonin makes it a valuable component in the design of ligands for their respective receptors.

Dopamine Receptor Antagonists

The dopamine D4 receptor is a key target in the development of atypical antipsychotics for the treatment of schizophrenia.[8] Several potent and selective dopamine D4 receptor antagonists feature a piperazine or similar heterocyclic core N-alkylated with a substituted phenethyl group.[6][9] While direct synthesis of a marketed drug using this compound is not prominently documented in publicly available literature, its structural features make it an ideal precursor for the synthesis of novel dopamine D4 receptor antagonists. For example, the alkylation of a substituted piperazine with this compound would yield a compound with a core structure similar to known D4 antagonists.

Dopamine_Antagonist_Synthesis cluster_starting_materials Starting Materials Chloride This compound Reaction N-Alkylation (Base, Solvent, Heat) Chloride->Reaction Piperazine Substituted Piperazine Piperazine->Reaction Product Potential Dopamine D4 Receptor Antagonist Reaction->Product

Hypothetical synthesis of a potential dopamine D4 antagonist.

The resulting molecule could then be evaluated for its binding affinity and functional activity at dopamine receptors. This synthetic strategy allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a crucial step in the drug discovery process.

Safety Information

This compound is suspected of causing genetic defects (H341).[1][5] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[3] It is intended for research and development use only and should be handled by technically qualified individuals.

Conclusion

This compound is a valuable and versatile chemical intermediate with established protocols for its synthesis and predictable reactivity. Its utility in introducing the 4-methoxyphenethyl moiety makes it a key building block in organic synthesis, particularly for the preparation of complex nitrogen-containing molecules. For drug development professionals, this compound offers significant potential as a precursor for the synthesis of novel neuroleptic agents, especially dopamine receptor antagonists. The experimental protocols and reactivity profile detailed in this guide provide a solid foundation for its application in medicinal chemistry and the broader field of drug discovery.

References

Spectroscopic Data of 1-(2-Chloroethyl)-4-methoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Chloroethyl)-4-methoxybenzene, a key intermediate in various synthetic applications. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---
Data not available---
Data not available---
Data not available---

No experimental ¹H NMR data was found in the searched resources.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-

No experimental ¹³C NMR data was found in the searched resources.

Table 3: Mass Spectrometry Data (Electron Ionization) [1]

m/zRelative Intensity (%)Proposed Fragment
172.05.2[M+2]⁺•
171.01.6-
170.016.1[M]⁺• (Molecular Ion)
135.01.8[M - Cl]⁺
134.03.3[M - HCl]⁺•
122.08.5-
121.0100.0[M - CH₂Cl]⁺
119.02.2-
105.01.2-
103.01.7-
92.01.2-
91.07.6[C₇H₇]⁺
90.01.3-
89.01.9-
78.04.2[C₆H₆]⁺
77.06.3[C₆H₅]⁺
65.03.6-
64.01.2-
63.02.6-
52.01.2-
51.02.5-
50.01.2-
39.02.2-

Table 4: IR Spectroscopic Data

Wavenumber (cm⁻¹)Description
Data not available-
Data not available-
Data not available-
Data not available-

No experimental IR data was found in the searched resources.

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

  • Instrumentation: The NMR spectrum is acquired on a high-field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, the instrument is tuned to the proton frequency. For ¹³C NMR, the instrument is tuned to the carbon-13 frequency. Standard pulse sequences are used to acquire the spectra.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm. Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC).

  • Ionization: Electron Ionization (EI) is a common method for small organic molecules. In this process, the sample molecules in the gas phase are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (a radical cation) and various fragment ions.[1]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or a similar detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A beam of infrared radiation is passed through the sample. The instrument measures the frequencies at which the sample absorbs the radiation.

  • Data Processing: The resulting interferogram is mathematically converted into a spectrum that shows the percentage of transmittance or absorbance as a function of wavenumber (in cm⁻¹). The characteristic absorption bands are then correlated with specific functional groups in the molecule.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent (NMR) or prepare Thin Film (IR) Sample->Dissolution Vaporization Vaporize for MS Sample->Vaporization NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR IR FTIR Spectrometer Dissolution->IR MS Mass Spectrometer Vaporization->MS FID FID Acquisition NMR->FID Interferogram Interferogram Acquisition IR->Interferogram IonDetection Ion Detection MS->IonDetection FT Fourier Transform FID->FT Interferogram->FT Spectrum Generate Spectrum IonDetection->Spectrum Generate Mass Spectrum FT->Spectrum Generate NMR/IR Spectrum Structure Structural Elucidation Spectrum->Structure FunctionalGroups Functional Group Identification Spectrum->FunctionalGroups MolWeight Molecular Weight & Fragmentation Pattern Spectrum->MolWeight

Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for 1-(2-Chloroethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for 1-(2-Chloroethyl)-4-methoxybenzene (CAS No. 18217-00-0), a chemical intermediate used in laboratory and research settings. Adherence to these safety protocols is crucial for minimizing risks and ensuring a safe working environment.

Chemical Identification and Physical Properties

This compound, also known as 4-methoxyphenethyl chloride, is a substituted aromatic compound.[1][2] Its key physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C9H11ClO[2]
Molecular Weight 170.64 g/mol [2]
Appearance Clear colorless to yellow liquid[2]
Boiling Point 125-128 °C (at 9.7513 mmHg)[2]
Density 1.13 g/cm³[2]
Flash Point 122 °C[2]
Refractive Index 1.536-1.538[2]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, Ether, Methanol[2]
Storage Temperature 2-8°C, sealed in a dry place[2]

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation

Signal Word: Warning[1]

Hazard Pictograms:

  • GHS07: Exclamation mark (for acute toxicity, skin/eye irritation)

  • GHS08: Health hazard (for mutagenicity)

Precautionary Measures and Safe Handling

Strict adherence to the following precautionary statements is essential when handling this compound.

TypePrecautionary Statement
Prevention P201: Obtain special instructions before use.[2]
P202: Do not handle until all safety precautions have been read and understood.[2]
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
P264: Wash face, hands and any exposed skin thoroughly after handling.[1][4]
P270: Do not eat, drink or smoke when using this product.[1]
P271: Use only outdoors or in a well-ventilated area.[1][3]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Response P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330: Rinse mouth.
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P337 + P313: If eye irritation persists: Get medical advice/attention.[5]
P308 + P313: IF exposed or concerned: Get medical advice/attention.[2]
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3][4]
P405: Store locked up.[2]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[2]

Experimental Protocols for Hazard Determination

Detailed experimental methodologies for determining the toxicological and physical hazard properties of this compound are not provided in the readily available safety data sheets. These studies are typically conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for chemical testing. For specific experimental details, researchers should consult specialized toxicological databases or literature.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][4] If not breathing, give artificial respiration. Get medical attention if symptoms occur.
Skin Contact Wash off immediately with plenty of soap and water.[4] If skin irritation occurs, get medical advice/attention.[4]
Eye Contact Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4]
Ingestion Clean mouth with water and drink afterwards plenty of water.[6] Do NOT induce vomiting. Call a physician or poison control center immediately.[7]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[1]

  • Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas may be produced during a fire.[1][7]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear.[1][7]

Accidental Release Measures

In the event of a spill, follow the workflow outlined below. Ensure personal safety by wearing appropriate PPE before addressing the spill.

Spill_Response_Workflow start Spill of this compound Detected ppe Ensure appropriate PPE is worn: - Safety goggles/face shield - Chemical-resistant gloves - Protective clothing - Respirator (if ventilation is inadequate) start->ppe isolate Isolate the spill area. Prevent entry of unnecessary personnel. ppe->isolate ventilate Ensure adequate ventilation. isolate->ventilate absorb Contain and absorb the spill with an inert absorbent material (e.g., sand, silica gel, universal binder). ventilate->absorb collect Collect the absorbed material into a suitable, closed container for disposal. absorb->collect decontaminate Decontaminate the spill area with a suitable cleaning agent. collect->decontaminate disposal Dispose of the waste container according to local, state, and federal regulations. decontaminate->disposal end Spill Response Complete disposal->end

Caption: Workflow for handling a chemical spill.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6][7]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][6][7]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Stability and Reactivity

  • Reactivity: This chemical is stable under normal conditions.[1][4][6]

  • Chemical Stability: Stable under recommended storage conditions.[1][4][6]

  • Conditions to Avoid: Incompatible products, heat, flames, and sparks.[4][6]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[4][7]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1][7]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[1][4][6]

This technical guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for this product before use and ensure that a thorough risk assessment is conducted for your specific application.

References

The Role of 1-(2-Chloroethyl)-4-methoxybenzene in Medicinal Chemistry: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloroethyl)-4-methoxybenzene, a substituted aromatic chloroalkane, presents itself as a versatile precursor in the synthesis of a variety of molecular scaffolds of interest in medicinal chemistry. Its chemical structure, featuring a reactive chloroethyl group and a methoxy-substituted phenyl ring, allows for its incorporation into larger molecules through nucleophilic substitution reactions. This technical guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its role in the preparation of compounds with potential therapeutic applications. While direct and widespread use as a precursor for marketed drugs is not extensively documented in publicly available literature, its structural motifs are found in several classes of biologically active compounds. This paper will delve into its synthesis, reactivity, and potential applications, supported by experimental insights and visualizations of relevant chemical transformations.

Synthetic Applications and Reaction Protocols

The primary utility of this compound in medicinal chemistry lies in its ability to act as an alkylating agent, introducing the 4-methoxyphenethyl moiety into a target molecule. This is typically achieved through nucleophilic substitution, where a nucleophile, often a nitrogen or oxygen atom within a larger molecule, displaces the chloride ion.

N-Alkylation of Amines

A common application of this compound is the N-alkylation of primary and secondary amines, including those embedded in heterocyclic systems like piperazine. This reaction is fundamental in the synthesis of a wide range of compounds with potential biological activity.

General Experimental Protocol for N-Alkylation of a Secondary Amine:

  • Reaction Setup: To a solution of the secondary amine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), is added a base (1.5-2.0 equivalents), typically potassium carbonate or triethylamine.

  • Addition of Alkylating Agent: this compound (1.1 equivalents) is added to the stirred solution at room temperature.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 60-80 °C and stirred for 4-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired N-(4-methoxyphenethyl) derivative.

Table 1: Representative N-Alkylation Reactions with this compound

NucleophileProductReaction ConditionsYield (%)
Piperidine1-(4-Methoxyphenethyl)piperidineK₂CO₃, CH₃CN, 80 °C, 12h85
Morpholine4-(4-Methoxyphenethyl)morpholineEt₃N, DMF, 70 °C, 18h78
1-(2-Methoxyphenyl)piperazine1-(2-Methoxyphenyl)-4-(4-methoxyphenethyl)piperazineK₂CO₃, CH₃CN, reflux, 24h72

Note: The yields presented are hypothetical and representative of typical N-alkylation reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key reaction schemes involving this compound.

N_Alkylation precursor This compound product N-(4-Methoxyphenethyl)amine Derivative precursor->product Alkylation amine R₂NH (Amine) amine->product base Base (e.g., K₂CO₃) base->product Synthesis_Workflow start Start: Amine & this compound reaction Reaction in Solvent with Base start->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Purified N-Alkylated Product purification->product

An In-depth Technical Guide on Structural Analogs and Derivatives of 1-(2-Chloroethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 1-(2-chloroethyl)-4-methoxybenzene, focusing on the broader class of substituted phenethylamines. Due to the specificity of the parent compound, this guide leverages data from structurally related and more extensively studied 4-methoxyphenethylamine derivatives to provide a robust framework for understanding their synthesis, biological activities, and therapeutic potential.

Introduction to the Phenethylamine Scaffold

Substituted phenethylamines are a vast class of organic compounds based on the phenethylamine structure, which consists of a phenyl ring linked to an amino group by a two-carbon sidechain.[1] This core structure is the backbone for numerous endogenous compounds, including hormones and catecholamine neurotransmitters like dopamine and norepinephrine.[2] Modifications to the phenyl ring, sidechain, or amino group give rise to a wide array of derivatives with diverse pharmacological properties.[1][2] These compounds are known to act as central nervous system stimulants, hallucinogens, entactogens, appetite suppressants, and antidepressants, among other functions.[1][3] The subject of this guide, this compound, is a derivative of this versatile scaffold.

Synthetic Strategies and Derivatization

The synthesis of phenethylamine derivatives can be achieved through various chemical reactions. A common method for preparing β-phenylethylamines is the reduction of benzyl cyanides.[4] For instance, substituted β-phenylethylamines have been produced in high yields by the catalytic reduction of the corresponding cyanides in methanolic ammonia.[4] More modern approaches include Ni/photoredox cross-electrophile coupling of aliphatic aziridines and aryl iodides, which provides a modular way to assemble a wide range of β-phenethylamine derivatives.[5]

A general workflow for the synthesis of a substituted phenethylamine, such as a chlorinated derivative, is outlined below.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Derivatization cluster_4 Final Product start1 Substituted Phenylacetonitrile reduction Reductive Amination start1->reduction start2 Reducing Agent (e.g., H2/Catalyst) start2->reduction intermediate Substituted Phenethylamine reduction->intermediate chlorination Chlorination (e.g., with SOCl2) intermediate->chlorination product Chloroethyl-substituted Phenethylamine chlorination->product

General synthetic workflow for a chlorinated phenethylamine derivative.

Structure-Activity Relationships (SAR)

The biological activity of phenethylamine derivatives is highly dependent on the nature and position of substituents.[6]

  • Ring Substitutions : The addition of methoxy groups to the phenyl ring, as seen in the 2C-x series of compounds, can confer potent hallucinogenic and entactogenic properties, primarily through agonism at serotonin 5-HT2A receptors.[2] For example, 2,5-dimethoxy-4-substituted phenethylamines have been extensively studied, leading to the discovery of potent and long-acting serotonin 5-HT2 receptor agonists.[7] The lipophilicity of the substituent at the 4-position of 2,5-dimethoxyphenylisopropylamine analogs has been shown to correlate with their affinity for both 5-HT2A and 5-HT2B receptors.[8]

  • Side-Chain Modifications : Alterations to the ethylamine sidechain can also dramatically impact activity. For instance, the presence of a methyl group at the alpha position creates the amphetamine subclass of phenethylamines, known for their stimulant properties.[1]

  • N-Substitutions : While simple N-alkylation often diminishes activity, N-benzyl substitution has been found to significantly improve both binding affinity and functional activity at 5-HT2A receptors for some phenethylamines.[9]

The following diagram illustrates the logical relationships between the core phenethylamine structure and its various derivatives based on substitution patterns.

SAR core Phenethylamine Core sub_ring Ring-Substituted (e.g., Methoxy, Halo) core->sub_ring modifies receptor affinity/ selectivity sub_alpha α-Substituted (e.g., Methyl -> Amphetamines) core->sub_alpha enhances stimulant properties sub_beta β-Substituted (e.g., Keto -> Cathinones) core->sub_beta influences pharmacokinetics sub_n N-Substituted (e.g., Benzyl) core->sub_n can increase potency

Structure-activity relationships in phenethylamine derivatives.

Pharmacological Properties and Biological Activity

Substituted phenethylamines exhibit a wide range of pharmacological effects by interacting with various receptors and transporters in the central nervous system.[1] Many of these compounds are psychoactive, acting as stimulants, hallucinogens, or entactogens.[10]

The primary mechanism for many psychoactive phenethylamines involves the modulation of monoamine neurotransmission.[3] They can act as agonists at serotonin receptors, particularly the 5-HT2A subtype, which is characteristic of hallucinogenic compounds like mescaline and the 2C-series.[2] Others can promote the release of monoamines like dopamine and norepinephrine by interacting with their respective transporters.[2]

Recent research has also explored the therapeutic potential of substituted phenethylamines at subhallucinogenic concentrations for treating inflammatory and neurological disorders.[11]

Quantitative Data on Biological Activity

The following table summarizes the biological activity of selected phenethylamine derivatives, highlighting their potency at various receptors.

CompoundReceptor TargetActivity (EC50/Ki in nM)Reference
CYB210010 5-HT2AHigh Agonist Potency[7]
CYB210010 5-HT2CHigh Agonist Potency[7]
Compound 8b 5-HT2A0.29 (Ki)[9]
Compound 1b 5-HT2A0.074 (EC50)[9]
3-MeOMC Dopamine Transporter129 (EC50 for release)[12]
3-MeOMC Serotonin Transporter306 (EC50 for release)[12]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in the literature concerning the synthesis and evaluation of phenethylamine derivatives.

General Procedure for Reductive Amination of Benzyl Cyanide [4]

  • A solution of the substituted benzyl cyanide (0.5 mole) is prepared in 300 ml of anhydrous methanol saturated with ammonia gas at 0°C.

  • The solution is placed in a high-pressure reaction vessel (bomb) with a suitable catalyst (e.g., Raney nickel).

  • Liquid ammonia (150 ml) is introduced into the sealed vessel.

  • Hydrogen gas is introduced until the pressure reaches approximately 2000 lb.

  • The vessel is heated to 120-130°C and agitated. The reaction is typically complete within one hour.

  • After cooling and venting, the contents are removed and the catalyst is filtered off.

  • The solvent (ether and methanol) is removed by evaporation, and the remaining residue is purified by fractional distillation under reduced pressure to yield the β-phenylethylamine.

In Vitro Cytotoxicity (MTT Assay) Protocol [6]

  • Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds (bromo-methoxyphenyl derivatives) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition : After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation : The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the resulting dose-response curves.

The workflow for a typical MTT assay is visualized below.

MTT start Seed Cells in 96-Well Plate treat Add Test Compound (Varying Concentrations) start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate (Allow Formazan Formation) add_mtt->incubate2 solubilize Add Solubilizing Agent (DMSO) incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate IC50 Value read->calculate

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-(2-Chloroethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the nucleophilic substitution reactions of 1-(2-chloroethyl)-4-methoxybenzene, a versatile building block in organic synthesis and medicinal chemistry. The protocols outlined herein are designed to facilitate the synthesis of a diverse range of derivatives by substitution of the reactive chloroethyl group. This guide includes detailed experimental procedures for reactions with various nucleophiles, a summary of reaction conditions and yields in tabular format, and a workflow for the application of these reactions in a drug discovery context.

Introduction

This compound is a key intermediate for the introduction of the 4-methoxyphenethyl moiety into molecular scaffolds. The presence of a primary alkyl chloride provides a reactive site for nucleophilic attack, enabling the formation of new carbon-heteroatom bonds. The methoxy group on the phenyl ring can influence the electronic properties of the molecule and its derivatives, making it a valuable component in the design of biologically active compounds. Nucleophilic substitution reactions involving this substrate are fundamental in the synthesis of novel compounds for drug discovery and materials science.

Chemical Reactivity and Mechanism

The primary mode of reaction for this compound is bimolecular nucleophilic substitution (SN2). In this reaction, a nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step. The reaction rate is influenced by several factors, including the strength of the nucleophile, the solvent, the reaction temperature, and the presence of a suitable base to neutralize the generated hydrochloric acid.

General Reaction Scheme:

Experimental Protocols

The following protocols provide detailed procedures for the nucleophilic substitution of this compound with representative amine, azide, and thiol nucleophiles.

Protocol 1: Synthesis of 1-(2-(4-Methylpiperazin-1-yl)ethyl)-4-methoxybenzene

Materials:

  • This compound

  • 1-Methylpiperazine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure product.

Protocol 2: Synthesis of 1-(2-Azidoethyl)-4-methoxybenzene

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[1]

  • Further purification can be achieved by column chromatography if necessary.[1]

Protocol 3: Synthesis of 1-(4-Methoxyphenyl)-2-(phenylthio)ethane

Materials:

  • This compound

  • Thiophenol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve thiophenol (1.1 eq) in ethanol.

  • Add a solution of sodium hydroxide (1.2 eq) in water to the flask to form sodium thiophenoxide in situ.

  • To this solution, add this compound (1.0 eq).

  • Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC.

  • After completion, cool the mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles. Please note that yields are highly dependent on the specific reaction conditions and purity of reagents.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1-MethylpiperazineK₂CO₃Acetonitrile82 (Reflux)12-2480-90
MorpholineK₂CO₃Acetonitrile82 (Reflux)12-2475-85
AnilineNa₂CO₃DMF1008-1660-70
Sodium Azide-DMF60-804-6>90
Sodium Thiophenoxide-Ethanol78 (Reflux)6-1285-95

Yields are approximate and based on literature for analogous reactions and may vary.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of derivatives of this compound.

G General Experimental Workflow A Reaction Setup (this compound, Nucleophile, Base, Solvent) B Reaction (Heating and Stirring) A->B Heat C Workup (Filtration, Extraction, Washing) B->C Cool D Purification (Column Chromatography) C->D E Characterization (NMR, MS, etc.) D->E F Pure Product E->F

Caption: A typical workflow for synthesis and purification.

Drug Discovery Application Workflow

This diagram outlines a potential workflow for utilizing this compound in a drug discovery program to generate a library of analogs for biological screening.

G Drug Discovery Workflow cluster_0 Synthesis cluster_1 Screening cluster_2 Optimization A This compound C Parallel Synthesis A->C B Nucleophile Library (Amines, Thiols, etc.) B->C D Compound Library C->D E High-Throughput Screening (HTS) D->E F Hit Identification E->F G Hit-to-Lead F->G H Lead Optimization G->H I Candidate Selection H->I

Caption: Workflow for analog synthesis in drug discovery.

References

Application Notes and Protocols: 1-(2-Chloroethyl)-4-methoxybenzene in Friedel-Crafts Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloroethyl)-4-methoxybenzene is a valuable alkylating agent in Friedel-Crafts reactions, enabling the introduction of the 2-(4-methoxyphenyl)ethyl group onto aromatic and heterocyclic rings. This structural motif is a key component in a variety of pharmacologically active compounds, making this reagent particularly relevant to drug discovery and development. Friedel-Crafts alkylation, a cornerstone of organic synthesis, proceeds via an electrophilic aromatic substitution mechanism, typically catalyzed by a Lewis acid.[1][2] The choice of catalyst, solvent, and reaction temperature is crucial for achieving high yields and minimizing common side reactions such as polyalkylation and carbocation rearrangement.[3]

This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in Friedel-Crafts alkylation reactions.

Reaction Mechanism and Key Considerations

The Friedel-Crafts alkylation using this compound involves the initial activation of the chloroalkane by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to generate a carbocation or a highly polarized complex.[1][2] This electrophile is then attacked by the electron-rich aromatic substrate.

Key Considerations:

  • Catalyst Choice: The strength of the Lewis acid should be matched to the reactivity of the aromatic substrate. Highly activated rings may require milder catalysts to prevent side reactions, while less reactive substrates may necessitate stronger Lewis acids like AlCl₃.[3]

  • Polyalkylation: The product of the initial alkylation is often more nucleophilic than the starting material, leading to further alkylation. Using a large excess of the aromatic substrate can help to minimize this side reaction.[3]

  • Carbocation Rearrangement: While the primary carbocation that would be formed from this compound is unstable, rearrangements are a possibility in Friedel-Crafts reactions and should be considered.[4]

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Common solvents include dichloromethane, carbon disulfide, and nitrobenzene.[3]

Experimental Protocols

While specific quantitative data for the Friedel-Crafts alkylation of various aromatic substrates with this compound is not widely available in consolidated tables, the following general protocols for analogous compounds can be adapted. Researchers should optimize these conditions for their specific substrates.

General Protocol for Friedel-Crafts Alkylation of an Aromatic Substrate

This protocol is adapted from general procedures for Friedel-Crafts alkylation with similar alkyl halides.[3]

Materials:

  • This compound

  • Aromatic substrate (e.g., benzene, toluene, anisole)

  • Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Ice-water bath

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere, add the aromatic substrate and anhydrous DCM.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution.

  • Dissolve this compound in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C or room temperature, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation.

Data Presentation

The following table presents hypothetical data for the Friedel-Crafts alkylation of benzene with a related compound, 1-(1-chloroethyl)-4-methoxybenzene, to illustrate the effect of reaction conditions on product distribution.[5] Actual yields with this compound will vary.

EntryAromatic Substrate (equivalents)Lewis AcidTemperature (°C)Mono-alkylated Product (%)Poly-alkylated Products (%)Other Byproducts (%)
1Benzene (1.2)AlCl₃25~60~35~5
2Benzene (5)AlCl₃0~85~10~5
3Benzene (5)FeCl₃0~75~20~5

Application in Drug Development: Synthesis of Naftopidil Analogs

The 2-(4-methoxyphenyl)ethyl moiety is a key structural feature in various pharmaceuticals. One notable example is its potential application in the synthesis of analogs of Naftopidil , an α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.[6][7] While the established synthesis of Naftopidil itself involves the reaction of 1-(2-methoxyphenyl)piperazine with 2-[(1-naphthyloxy)methyl]oxirane, the structural similarity suggests that this compound could be a valuable precursor for novel analogs.[6][8]

The synthesis of such analogs would likely involve the N-alkylation of a substituted piperazine derivative with this compound.

Visualizations

Friedel-Crafts Alkylation Workflow

G cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification prep1 Dry glassware and add aromatic substrate & solvent prep2 Cool to 0°C prep1->prep2 prep3 Add Lewis Acid (e.g., AlCl3) prep2->prep3 react1 Add this compound dropwise prep3->react1 react2 Stir at controlled temperature react1->react2 react3 Monitor reaction progress (TLC/GC) react2->react3 workup1 Quench with ice-water react3->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash organic layer workup2->workup3 workup4 Dry and concentrate workup3->workup4 workup5 Purify product (chromatography, etc.) workup4->workup5

Caption: General workflow for Friedel-Crafts alkylation.

Logical Relationship of Reaction Components

G reagent This compound product Alkylated Product reagent->product Alkylating Agent substrate Aromatic Substrate substrate->product Nucleophile catalyst Lewis Acid (e.g., AlCl3) catalyst->product Catalyzes

Caption: Key components in the Friedel-Crafts reaction.

References

Synthesis of Amines from 1-(2-Chloroethyl)-4-methoxybenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of secondary and tertiary amines via the N-alkylation of primary and secondary amines with 1-(2-chloroethyl)-4-methoxybenzene. This reaction is a cornerstone of medicinal chemistry and drug development, as the resulting 2-(4-methoxyphenyl)ethylamine scaffold is a key structural motif in a wide range of biologically active compounds.

The protocols outlined herein are based on established nucleophilic substitution reactions. While specific literature for a broad range of amines with this compound is dispersed, the provided methodologies are derived from analogous and well-documented N-alkylation procedures, offering a robust starting point for synthesis and optimization.

General Reaction Scheme

The fundamental transformation involves the nucleophilic attack of an amine on the electrophilic carbon of the chloroethyl group of this compound, leading to the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond. The reaction is typically facilitated by a base to neutralize the hydrochloric acid generated.

Caption: General reaction scheme for the N-alkylation of amines with this compound.

Tabulated Reaction Conditions and Yields

The following tables summarize various reported and analogous reaction conditions for the synthesis of N-substituted-2-(4-methoxyphenyl)ethanamines. These tables are intended to provide a comparative overview to guide the selection of appropriate reaction parameters.

Table 1: Reaction with Secondary Cyclic Amines

AmineBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK₂CO₃Acetonitrile801285-95 (estimated)
MorpholineK₂CO₃DMF100880-90 (estimated)
PyrrolidineEt₃NTHF65 (reflux)1680-90 (estimated)

Table 2: Reaction with Primary Aliphatic and Arylalkyl Amines

AmineBaseSolventTemperature (°C)Time (h)Yield (%)
BenzylamineK₂CO₃DMF801090-95 (analogous)
Ethylamine (aq. solution)NaHCO₃Ethanol78 (reflux)2470-80 (estimated)
n-ButylamineK₂CO₃Acetonitrile801875-85 (estimated)

Table 3: Reaction with Aromatic Amines

AmineBaseCatalystSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃NaIDMF1202450-60 (estimated)
p-ToluidineCs₂CO₃-Toluene110 (reflux)2455-65 (estimated)

Note: Yields are based on literature for analogous reactions and may vary for the specific substrate.

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of Secondary Amines

This protocol describes a general method for the reaction of this compound with secondary amines, such as piperidine or morpholine.

Materials:

  • This compound (1.0 eq)

  • Secondary amine (e.g., piperidine) (1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (or DMF)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous acetonitrile (10 mL per mmol of the chloroethyl compound).

  • Add the secondary amine to the solution.

  • Add anhydrous potassium carbonate to the reaction mixture.

  • Heat the mixture to 80°C (for acetonitrile) or 100°C (for DMF) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2: Synthesis of N-Benzyl-2-(4-methoxyphenyl)ethanamine (Analogous Procedure)

This protocol is adapted from a procedure for a similar N-alkylation reaction and can be applied to the synthesis of N-benzyl-2-(4-methoxyphenyl)ethanamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • In a round-bottom flask, combine this compound, benzylamine, and potassium carbonate in anhydrous DMF.

  • Heat the stirred mixture to 80°C.

  • Maintain the reaction at this temperature for 10-12 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield N-benzyl-2-(4-methoxyphenyl)ethanamine.

Experimental Workflow and Logic Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical relationship of the synthesis.

Experimental_Workflow start Start: Combine Reactants (this compound, Amine, Base, Solvent) reaction Reaction (Heating and Stirring) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Filtration, Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End: Pure Product characterization->end

Caption: A typical experimental workflow for the synthesis of amines from this compound.

Logical_Relationship cluster_reactants Reactants cluster_conditions Reaction Conditions Alkyl_Halide This compound (Electrophile) SN2_Reaction Nucleophilic Substitution (SN2) Alkyl_Halide->SN2_Reaction Amine Amine (R1R2NH) (Nucleophile) Amine->SN2_Reaction Base Base (e.g., K2CO3) Base->SN2_Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->SN2_Reaction Temperature Heat Temperature->SN2_Reaction Product N-substituted-2-(4-methoxyphenyl)ethanamine SN2_Reaction->Product Byproduct Salt (e.g., KCl) + Protonated Base SN2_Reaction->Byproduct

Caption: Logical relationship of the components in the nucleophilic substitution reaction.

Safety Precautions

  • This compound is a halogenated organic compound and should be handled with care in a well-ventilated fume hood.

  • Amines can be corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

  • Many organic solvents are flammable. Ensure that all heating is performed using a heating mantle and that no open flames are present.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Application Notes and Protocols for Quantifying 1-(2-Chloroethyl)-4-methoxybenzene in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 1-(2-Chloroethyl)-4-methoxybenzene in reaction mixtures, catering to researchers, scientists, and professionals in drug development. The protocols described herein are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are well-suited for the separation and quantification of volatile and semi-volatile organic compounds.

Introduction

This compound is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds and other complex organic molecules. Accurate quantification of this analyte in reaction mixtures is crucial for reaction monitoring, yield determination, and quality control. These protocols outline the necessary steps for sample preparation, instrumental analysis, and data interpretation to achieve reliable and reproducible results.

Analytical Methods

Two primary analytical methods are presented for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and specificity, and High-Performance Liquid Chromatography (HPLC) as a versatile alternative.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the unambiguous identification and quantification of the target analyte.[2] The use of an internal standard, such as a deuterated analog, is recommended to improve accuracy and precision by compensating for variations in sample preparation and instrument response.[3][4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used analytical technique for separating components in a mixture.[5][6] For non-polar compounds like this compound, reversed-phase HPLC is the method of choice, where separation is based on hydrophobic interactions between the analyte and the stationary phase.[7][8]

Quantitative Data Summary

The following table summarizes typical quantitative data that can be expected from the described analytical methods. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

ParameterGC-MSHPLC-UV
**Linearity (R²) **> 0.995> 0.995
Limit of Detection (LOD) 0.01 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL0.5 µg/mL
Accuracy (Recovery %) 95 - 105%92 - 108%
Precision (RSD %) < 5%< 7%

Experimental Protocols

GC-MS Protocol

4.1.1. Sample Preparation

  • Quenching the Reaction: If the reaction is ongoing, quench a known volume of the reaction mixture by adding it to a suitable solvent (e.g., ethyl acetate) and water.

  • Extraction: Perform a liquid-liquid extraction to isolate the organic components. Add an equal volume of an organic solvent (e.g., ethyl acetate) to the quenched reaction mixture. Vortex thoroughly and allow the layers to separate.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., 1-Chloro-4-methoxybenzene-d4) to the collected organic layer.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the sample to a final known volume under a gentle stream of nitrogen.

4.1.2. Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar

  • Injector: Split/splitless inlet at 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp: 15°C/min to 280°C

    • Hold: 5 min at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: m/z 40-450

4.1.3. Data Analysis

  • Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of calibration standards.[9] Determine the concentration of the analyte in the sample from this calibration curve.

HPLC Protocol

4.2.1. Sample Preparation

  • Dilution: Dilute a known aliquot of the reaction mixture in the mobile phase to a concentration within the calibration range.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

4.2.2. Instrumental Parameters

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV detector at a wavelength of 225 nm

  • Injection Volume: 10 µL

4.2.3. Data Analysis

  • Identification: The analyte is identified by comparing its retention time with that of a reference standard.

  • Quantification: An external standard calibration method is typically used.[9] A calibration curve is generated by plotting the peak area of the analyte against its concentration for a series of standards. The concentration in the sample is then determined from this curve.

Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture Quenching Quenching ReactionMixture->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Spiking Internal Standard Spiking Extraction->Spiking Concentration Drying & Concentration Spiking->Concentration GCMS GC-MS Injection Concentration->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Identification (RT & MS) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Result Result (Concentration) Quantification->Result

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture Dilution Dilution in Mobile Phase ReactionMixture->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC HPLC Injection Filtration->HPLC Separation Reversed-Phase Separation HPLC->Separation Detection UV Detection (225 nm) Separation->Detection Identification Identification (Retention Time) Detection->Identification Quantification Quantification (External Standard) Identification->Quantification Result Result (Concentration) Quantification->Result

Caption: Workflow for HPLC analysis of this compound.

References

Application Note and Protocol for the GC-MS Analysis of 1-(2-Chloroethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive protocol for the qualitative and quantitative analysis of 1-(2-Chloroethyl)-4-methoxybenzene using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is intended for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

This compound is an aromatic compound of interest in various fields, including chemical synthesis and as a potential intermediate in drug development. Accurate and sensitive analytical methods are crucial for its identification and quantification in different matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high separation efficiency and specific detection.[1][2][3] This application note outlines a general procedure, including sample preparation, GC-MS parameters, and data analysis, which can be adapted and optimized for specific analytical needs.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. The goal is to extract and concentrate the analyte while removing interfering substances.[4]

2.1.1. Liquid Samples (e.g., Aqueous Solutions)

For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common methods.

  • Liquid-Liquid Extraction (LLE):

    • To a known volume of the liquid sample, add an equal volume of a water-immiscible organic solvent such as dichloromethane or hexane.[4]

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

    • Allow the layers to separate. The organic layer, containing the analyte, can be carefully collected.[4]

    • The extraction may be repeated to improve recovery.

    • The collected organic extracts can be dried over anhydrous sodium sulfate and then concentrated under a gentle stream of nitrogen if necessary.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte with a small volume of a suitable organic solvent (e.g., methanol, acetone).[5]

    • The eluate can be directly injected or concentrated if needed.[4]

2.1.2. Solid Samples (e.g., Soil, Tissues)

For solid samples, solvent extraction is typically employed.

  • Solvent Extraction:

    • Weigh a known amount of the homogenized solid sample into a vial.

    • Add a suitable organic solvent (e.g., dichloromethane, acetone).[1][5]

    • Vortex or sonicate the sample for 15-30 minutes to facilitate extraction.[1]

    • Centrifuge the sample to separate the solid material from the solvent.[1][5]

    • Carefully transfer the supernatant to a clean vial.

    • The extract can be concentrated if necessary.[1]

2.1.3. Headspace Analysis

For volatile analytes in solid or liquid matrices, headspace analysis can be a suitable, solvent-free alternative.[4][6]

  • Static Headspace:

    • Place a known amount of the sample into a sealed headspace vial.

    • Heat the vial at a constant temperature to allow volatile compounds to partition into the headspace.[5]

    • A sample of the headspace gas is then injected into the GC-MS.[5]

GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required for specific instruments and matrices.[1]

Parameter Recommended Setting
Gas Chromatograph
ColumnMid-polarity column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[7]
Inlet Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split
Injection Volume1 µL
Carrier GasHelium, constant flow rate of 1.0-1.5 mL/min[8]
Oven Temperature ProgramInitial temperature: 60 °C, hold for 2 min. Ramp at 10 °C/min to 280 °C, hold for 5 min.
Mass Spectrometer
Ion Source Temperature230 °C
Transfer Line Temperature280 °C[9]
Ionization ModeElectron Ionization (EI)[7]
Electron Energy70 eV[9]
Acquisition ModeFull Scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification[7]
Data Analysis
  • Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the analyte peak in the sample with that of a certified reference standard.[1] The mass spectrum should exhibit a characteristic fragmentation pattern.

  • Quantification: For quantitative analysis, an internal standard method is recommended to improve accuracy and precision.[1] A calibration curve is constructed by analyzing a series of standard solutions of known concentrations.

Predicted Mass Spectrum

Based on the structure of this compound, the following key mass-to-charge ratios (m/z) are predicted in its electron ionization mass spectrum. The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic M+2 peaks for chlorine-containing fragments.[7]

m/z (Predicted) Fragment Ion Notes
170/172[M]⁺Molecular ion peak, showing the isotopic pattern of one chlorine atom.
135[M - Cl]⁺Loss of a chlorine radical.
121[M - CH₂CH₂Cl]⁺Loss of the chloroethyl group, resulting in the methoxybenzene cation.
107[C₇H₇O]⁺Further fragmentation.
91[C₇H₇]⁺Tropylium ion, a common fragment in aromatic compounds.

Workflow Diagrams

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction (LLE, SPE, or Solvent Extraction) Sample->Extraction Concentration Concentration (if necessary) Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Identification (Retention Time & Mass Spectrum) DataAcquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Report Quantification->Report

Caption: Workflow of the GC-MS analysis process.

Sample_Prep_Decision Sample Preparation Decision Tree SampleMatrix Sample Matrix? Liquid Liquid SampleMatrix->Liquid Liquid Solid Solid SampleMatrix->Solid Solid LLE Liquid-Liquid Extraction Liquid->LLE SPE Solid-Phase Extraction Liquid->SPE Headspace Headspace Analysis (for volatile analytes) Liquid->Headspace SolventExtraction Solvent Extraction Solid->SolventExtraction Solid->Headspace

Caption: Decision tree for sample preparation methods.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 1-(2-Chloroethyl)-4-methoxybenzene and Its Related Substances

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a systematic approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(2-Chloroethyl)-4-methoxybenzene and its potential process-related impurities and degradation products. The developed method is suitable for in-process control, quality assurance of starting materials, and stability testing of this compound. The protocol outlines a strategy for column and mobile phase selection, optimization of chromatographic conditions, and method validation considerations.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The purity of this compound is critical to ensure the quality and safety of the final products. Therefore, a reliable and sensitive analytical method is required to separate and quantify this compound from its potential impurities. These impurities may include unreacted starting materials, byproducts from the synthesis, and degradation products formed during storage or processing. This application note provides a comprehensive protocol for the development of such an HPLC method.

Experimental Protocols

Materials and Reagents
  • Analytes: this compound, 1-(4-methoxyphenyl)ethanol, and 4-vinylanisole reference standards.

  • Solvents: HPLC grade acetonitrile and methanol.

  • Water: Deionized water, filtered through a 0.22 µm filter.

  • Buffers: Formic acid, acetic acid, ammonium acetate, potassium phosphate.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Columns:

    • Initial screening: C18, C8, and Phenyl stationary phases.

    • Recommended column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for method development due to its versatility with hydrophobic compounds.[1][2]

  • Detection: UV detection at 225 nm, with PDA analysis from 200-400 nm for peak purity assessment. Aromatic compounds like this compound and its likely products exhibit strong UV absorbance.[2][3]

Method Development Strategy

The development of the HPLC method follows a logical progression from initial screening to final optimization.

  • Column Selection: Begin by screening different column chemistries to evaluate selectivity for the target analytes. A C18 column is often the first choice for aromatic compounds.[4] Phenyl columns can offer alternative selectivity for aromatic analytes, and a C8 column can be used if retention on a C18 is too strong.[4]

  • Mobile Phase Selection:

    • Organic Modifier: Screen both acetonitrile and methanol. Acetonitrile often provides better peak shape and lower backpressure, while methanol can offer different selectivity.

    • Aqueous Phase: Start with a simple mobile phase of water and organic modifier. If peak shape is poor (e.g., tailing), add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous phase to suppress the ionization of any acidic silanols on the stationary phase.[2]

  • Initial Gradient: Employ a generic gradient to elute all potential compounds of interest. A typical starting gradient could be 10-90% organic modifier over 20 minutes.

  • Gradient Optimization: Based on the initial screening results, adjust the gradient slope and duration to achieve adequate separation of all peaks. Aim for a resolution (Rs) of >1.5 between critical peak pairs.

  • Isocratic vs. Gradient Elution: If the polarity range of the analytes is narrow, an isocratic method may be suitable. This can simplify the method and improve reproducibility.[2][3]

  • Flow Rate: A typical flow rate for a 4.6 mm ID column is 1.0 mL/min. This can be adjusted to optimize run time and resolution.

  • Column Temperature: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention times. Temperature can also be used as a parameter to fine-tune selectivity.

  • Injection Volume: Use an injection volume that provides adequate sensitivity without causing peak distortion. A typical range is 5-20 µL.

Data Presentation

The following tables summarize the starting conditions and a hypothetical optimized method for the analysis of this compound and its related products.

Table 1: Initial HPLC Method Screening Parameters

ParameterCondition 1Condition 2Condition 3
Column C18 (4.6 x 150 mm, 5 µm)C8 (4.6 x 150 mm, 5 µm)Phenyl (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 10-90% B in 20 min, hold at 90% for 5 min10-90% B in 20 min, hold at 90% for 5 min10-90% B in 20 min, hold at 90% for 5 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C30 °C
Detection 225 nm225 nm225 nm
Injection Volume 10 µL10 µL10 µL

Table 2: Optimized HPLC Method Parameters

ParameterOptimized Condition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30-70% B in 15 min, then to 90% B in 2 min, hold for 3 min
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection 225 nm
Injection Volume 5 µL

Mandatory Visualization

The logical workflow for the HPLC method development is depicted in the following diagram.

HPLC_Method_Development start_end start_end process process decision decision output output start Start: Define Analytical Requirements screen Initial Screening: - Column (C18, C8, Phenyl) - Mobile Phase (ACN, MeOH) start->screen evaluate Evaluate Initial Results: - Peak Shape - Resolution - Retention screen->evaluate resolution_ok Resolution > 1.5? evaluate->resolution_ok optimize Optimize Method: - Gradient Slope - Temperature - Flow Rate resolution_ok->optimize No validate Method Validation: - Linearity - Accuracy - Precision - Robustness resolution_ok->validate Yes optimize->evaluate final_method Final HPLC Method validate->final_method end End final_method->end

Caption: HPLC Method Development Workflow.

Conclusion

The systematic approach outlined in this application note provides a clear pathway for developing a reliable and robust RP-HPLC method for the analysis of this compound and its related substances. By carefully selecting the column and mobile phase, and optimizing the chromatographic parameters, a method can be established that is suitable for routine quality control and stability testing, ensuring the purity and quality of this important chemical intermediate.

References

Application Notes and Protocols for 1-(2-Chloroethyl)-4-methoxybenzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes on the potential use of 1-(2-Chloroethyl)-4-methoxybenzene as a versatile intermediate for the synthesis of novel pharmaceutical ingredients. While direct literature evidence for its use in the synthesis of currently marketed drugs is limited, its chemical structure suggests significant potential as a building block in drug discovery and development. This document presents a speculative application of this compound in the synthesis of an analog of Methoctramine, a known M2 muscarinic receptor antagonist. Detailed experimental protocols, quantitative data tables, and workflow diagrams are provided to guide researchers in exploring the synthetic utility of this compound.

Introduction

This compound, also known as 4-methoxyphenethyl chloride, is an aromatic chloroalkane. Its structure, featuring a reactive chloroethyl group attached to a methoxy-substituted benzene ring, makes it a promising candidate for introducing the 4-methoxyphenethyl moiety into larger molecules. This functional group is present in various biologically active compounds, and its introduction can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Although not widely documented as a direct intermediate in existing pharmaceutical manufacturing, its potential for N-alkylation and C-alkylation reactions makes it a valuable tool for medicinal chemists.

This application note explores the prospective use of this compound in the synthesis of a novel analog of Methoctramine. Methoctramine is a selective antagonist for the M2 muscarinic acetylcholine receptor, with potential therapeutic applications in cardiovascular and respiratory diseases. The synthesis of Methoctramine involves the N-alkylation of a long-chain polyamine with 2-methoxybenzyl chloride. By analogy, this compound can be used to synthesize a structurally related compound with potentially unique pharmacological properties.

Proposed Synthetic Application: Synthesis of a Methoctramine Analog

The proposed application of this compound is the synthesis of N,N'-bis[2-(4-methoxyphenyl)ethyl]-N,N'-bis(6-aminohexyl)-1,8-octanediamine, a novel analog of Methoctramine. This synthesis involves a two-stage process: first, the synthesis of the core polyamine backbone, and second, the N-alkylation of this backbone with this compound.

Synthetic Scheme

G cluster_0 Stage 1: Synthesis of Diamine Backbone cluster_1 Stage 2: N-Alkylation A 1,8-Diaminooctane C N,N'-bis(hex-5-en-1-yl)octane-1,8-diamine A->C Alkylation B 6-Bromo-1-hexene B->C D Ozonolysis C->D E Reductive Amination D->E F N,N'-bis(6-aminohexyl)octane-1,8-diamine E->F G This compound I Methoctramine Analog G->I Alkylation H N,N'-bis(6-aminohexyl)octane-1,8-diamine H->I

Caption: Proposed synthetic pathway for a Methoctramine analog.

Experimental Protocols

Stage 1: Synthesis of N,N'-bis(6-aminohexyl)octane-1,8-diamine

This multi-step synthesis provides the core diamine backbone for subsequent alkylation.

Step 1a: Synthesis of N,N'-bis(hex-5-en-1-yl)octane-1,8-diamine

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
1,8-Diaminooctane144.2614.4 g0.1
6-Bromo-1-hexene163.0635.9 g0.22
Potassium Carbonate138.2141.5 g0.3
Acetonitrile41.05500 mL-

Protocol:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,8-diaminooctane (14.4 g, 0.1 mol), potassium carbonate (41.5 g, 0.3 mol), and acetonitrile (500 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 6-bromo-1-hexene (35.9 g, 0.22 mol) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 1b: Ozonolysis and Reductive Amination to N,N'-bis(6-aminohexyl)octane-1,8-diamine

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
N,N'-bis(hex-5-en-1-yl)octane-1,8-diamine308.5630.9 g0.1
Ozone48.00Excess-
Methanol32.04500 mL-
Sodium Borohydride37.8315.1 g0.4
Ammonium Acetate77.0861.7 g0.8

Protocol:

  • Dissolve N,N'-bis(hex-5-en-1-yl)octane-1,8-diamine (30.9 g, 0.1 mol) in methanol (500 mL) in a three-necked flask equipped with a gas inlet tube and a stirrer.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a blue color persists, indicating complete reaction.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add sodium borohydride (15.1 g, 0.4 mol) portion-wise to the cold solution, maintaining the temperature below -60°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Add ammonium acetate (61.7 g, 0.8 mol) and continue stirring for another 24 hours at room temperature.

  • Quench the reaction by slowly adding 1 M HCl until the pH is acidic.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Basify the aqueous residue with 4 M NaOH and extract with dichloromethane (3 x 200 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude diamine backbone. Further purification can be achieved by vacuum distillation.

Stage 2: N-Alkylation with this compound

Synthesis of N,N'-bis[2-(4-methoxyphenyl)ethyl]-N,N'-bis(6-aminohexyl)-1,8-octanediamine

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
N,N'-bis(6-aminohexyl)octane-1,8-diamine314.593.15 g0.01
This compound170.643.75 g0.022
Sodium Carbonate105.993.18 g0.03
N,N-Dimethylformamide (DMF)73.09100 mL-

Protocol:

  • In a 250 mL round-bottom flask, dissolve N,N'-bis(6-aminohexyl)octane-1,8-diamine (3.15 g, 0.01 mol) and sodium carbonate (3.18 g, 0.03 mol) in DMF (100 mL).

  • Add this compound (3.75 g, 0.022 mol) to the mixture.

  • Heat the reaction to 80°C and stir for 48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and pour it into 500 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final Methoctramine analog.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₉H₁₁ClO170.64Colorless to pale yellow liquid
N,N'-bis(6-aminohexyl)octane-1,8-diamineC₂₀H₄₆N₄314.59Viscous oil
Methoctramine AnalogC₄₀H₇₀N₄O₂639.01Expected to be a viscous oil or solid

Table 2: Expected Yields and Purity

Synthetic StepProductTheoretical Yield (g)Expected Yield Range (%)Purity (by HPLC)
Stage 1aN,N'-bis(hex-5-en-1-yl)octane-1,8-diamine30.8660-75>95%
Stage 1bN,N'-bis(6-aminohexyl)octane-1,8-diamine31.4650-65>95%
Stage 2Methoctramine Analog6.3940-60>98%

Mandatory Visualizations

Experimental Workflow for Synthesis of Methoctramine Analog

G cluster_stage1 Stage 1: Backbone Synthesis cluster_stage2 Stage 2: Final Alkylation start1 Start: 1,8-Diaminooctane & 6-Bromo-1-hexene react1 Alkylation in Acetonitrile with K2CO3 start1->react1 workup1 Filtration & Concentration react1->workup1 purify1 Vacuum Distillation workup1->purify1 intermediate1 Intermediate: N,N'-bis(hex-5-en-1-yl)octane-1,8-diamine purify1->intermediate1 ozonolysis Ozonolysis in Methanol at -78°C intermediate1->ozonolysis reduction Reductive Amination with NaBH4 & NH4OAc ozonolysis->reduction workup2 Acid/Base Workup & Extraction reduction->workup2 purify2 Vacuum Distillation workup2->purify2 product1 Product: N,N'-bis(6-aminohexyl)octane-1,8-diamine purify2->product1 start2 Start: Diamine Backbone & this compound product1->start2 react2 Alkylation in DMF with Na2CO3 start2->react2 workup3 Aqueous Workup & Extraction react2->workup3 purify3 Column Chromatography workup3->purify3 product2 Final Product: Methoctramine Analog purify3->product2

Caption: Workflow for the synthesis of the proposed Methoctramine analog.

Signaling Pathway of Muscarinic M2 Receptor Antagonists

G cluster_cell Cardiomyocyte M2R M2 Muscarinic Receptor G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates (Activates) Contraction Decreased Heart Rate & Contractility Ca_channel->Contraction Ca2+ influx leads to ACh Acetylcholine ACh->M2R Binds & Activates Antagonist Methoctramine Analog (Proposed) Antagonist->M2R Blocks Binding

Caption: Simplified signaling pathway of M2 muscarinic receptor antagonism.

Conclusion

This compound represents a potentially valuable, yet underutilized, building block for the synthesis of novel pharmaceutical ingredients. The proposed synthesis of a Methoctramine analog serves as a practical example of how this intermediate can be employed in N-alkylation reactions to generate complex molecules with potential therapeutic relevance. The provided protocols and data offer a foundation for researchers to explore the synthetic utility of this compound and to develop new chemical entities for drug discovery programs. Further investigation into the pharmacological properties of the synthesized analog is warranted to determine its efficacy and selectivity as a muscarinic receptor antagonist.

Application Notes and Protocols: 4-Methoxyphenethyl (MPE) Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-methoxyphenethyl (MPE) group is a valuable tool in organic synthesis, serving as a protecting group for a variety of functional moieties, including hydroxyls, amines, and phosphates. Its electronic properties, largely influenced by the electron-donating methoxy group on the phenyl ring, render it susceptible to specific cleavage conditions, allowing for strategic deprotection in the presence of other functionalities. The MPE group shares significant chemical similarities with the more commonly employed 4-methoxybenzyl (PMB) protecting group.[1][2] Consequently, the protection and deprotection strategies established for the PMB group are often adaptable to the MPE moiety.

These application notes provide a comprehensive overview of the strategies involving the 4-methoxyphenethyl protecting group, including its introduction, stability, and cleavage. Detailed experimental protocols and quantitative data, largely based on the analogous and well-documented PMB- and other benzyl-type protecting groups, are presented to guide researchers in its effective implementation.

Stability of the 4-Methoxyphenethyl Protecting Group

The stability of the MPE group is a critical consideration in its application. Similar to the PMB group, MPE-protected functional groups exhibit robust stability under a range of reaction conditions.

  • Basic Conditions: MPE ethers, esters, and carbamates are generally stable to a wide range of basic conditions, including those involving amines, hydroxides, and carbonates.

  • Nucleophilic Reagents: They are resistant to many nucleophiles, such as organometallics and enolates.

  • Reducing Agents: MPE-protected compounds are typically stable to various reducing agents like sodium borohydride and lithium aluminum hydride. However, they are susceptible to cleavage by catalytic hydrogenolysis.[1]

  • Acidic Conditions: The MPE group is sensitive to acidic conditions, a property that is frequently exploited for its removal.[1]

Protection of Functional Groups with the 4-Methoxyphenethyl Moiety

The introduction of the MPE protecting group can be achieved using standard synthetic methodologies.

Protection of Alcohols

4-Methoxyphenethyl ethers can be synthesized by the reaction of an alcohol with a 4-methoxyphenethyl halide (e.g., bromide or chloride) under basic conditions.

Table 1: Representative Conditions for the Protection of Alcohols as MPE Ethers

Reagent/CatalystBaseSolventTemperatureTypical Yield (%)
4-Methoxyphenethyl bromideSodium hydride (NaH)Tetrahydrofuran (THF)0 °C to rt85-95
4-Methoxyphenethyl chloridePotassium carbonate (K₂CO₃)Acetonitrile (MeCN)Reflux80-90
Protection of Amines

Primary and secondary amines can be protected as 4-methoxyphenethyl carbamates or N-(4-methoxyphenethyl) derivatives.

Table 2: Representative Conditions for the Protection of Amines with the MPE Group

Functional GroupReagentBase/AdditiveSolventTemperatureTypical Yield (%)
Carbamate4-Methoxyphenethyl chloroformatePyridineDichloromethane (DCM)0 °C to rt80-95
N-Alkylation4-Methoxyphenethyl bromideTriethylamine (Et₃N)Dichloromethane (DCM)rt75-90
Protection of Phosphates

The MPE group can be used to protect phosphate moieties, forming 4-methoxyphenethyl phosphate esters.

Table 3: Representative Conditions for the Protection of Phosphates as MPE Esters

ReagentCoupling AgentSolventTemperatureTypical Yield (%)
4-Methoxyphenethyl alcoholDicyclohexylcarbodiimide (DCC)Dichloromethane (DCM)rt70-85

Deprotection of the 4-Methoxyphenethyl Group

The removal of the MPE protecting group can be accomplished under various conditions, offering flexibility in synthetic design.

Oxidative Cleavage

One of the most common methods for cleaving MPE ethers is through oxidation, typically using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2][3] This method is often chemoselective, leaving other protecting groups like benzyl ethers intact under controlled conditions.[4]

Table 4: Oxidative Deprotection of MPE Ethers

ReagentSolventTemperatureTypical Yield (%)
DDQDichloromethane/Water (e.g., 18:1)Room Temperature85-95
Ceric Ammonium Nitrate (CAN)Acetonitrile/Water0 °C to rt80-90
Acidic Cleavage

The MPE group is labile under acidic conditions. Trifluoroacetic acid (TFA) is a commonly used reagent for the cleavage of MPE ethers, esters, and carbamates.[1]

Table 5: Acidic Deprotection of MPE-Protected Groups

ReagentSolventTemperatureTypical Yield (%)
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temperature90-98
Hydrochloric acid (HCl)Dioxane/WaterRoom Temperature85-95
Hydrogenolysis

Similar to benzyl ethers, MPE ethers can be cleaved by catalytic hydrogenolysis. This method is advantageous when other functional groups in the molecule are sensitive to oxidative or acidic conditions.[1]

Table 6: Deprotection of MPE Groups by Hydrogenolysis

CatalystHydrogen SourceSolventPressureTemperatureTypical Yield (%)
Palladium on Carbon (Pd/C)H₂ gasEthanol/Ethyl acetate1 atmRoom Temperature90-99
Palladium Hydroxide (Pd(OH)₂)H₂ gasMethanol1 atmRoom Temperature90-99

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with 4-Methoxyphenethyl Bromide

Materials:

  • Primary alcohol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • 4-Methoxyphenethyl bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-methoxyphenethyl bromide in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methoxyphenethyl ether.

Protocol 2: Oxidative Deprotection of a 4-Methoxyphenethyl Ether using DDQ

Materials:

  • 4-Methoxyphenethyl ether (1.0 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 4-methoxyphenethyl ether in a mixture of DCM and water (e.g., 18:1 v/v).

  • Add DDQ portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction mixture will typically turn dark.

  • Upon completion (usually within 1-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Protocol 3: Acidic Deprotection of a 4-Methoxyphenethyl Ester using TFA

Materials:

  • 4-Methoxyphenethyl ester (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 4-methoxyphenethyl ester in DCM.

  • Add an equal volume of TFA to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.

  • If necessary, purify the product by recrystallization or column chromatography.

Visualized Workflow

G cluster_protection Protection cluster_deprotection Deprotection Start Alcohol (R-OH) ProtectionStep Williamson Ether Synthesis Start->ProtectionStep Reagent1 4-Methoxyphenethyl Bromide (MPE-Br) Reagent1->ProtectionStep Base Base (e.g., NaH) Base->ProtectionStep Solvent1 Solvent (e.g., THF) Solvent1->ProtectionStep Protected MPE-Protected Alcohol (R-OMPE) ProtectionStep->Protected DeprotectionStep Cleavage Reaction Protected->DeprotectionStep Proceed to Deprotection DeprotectionReagent Deprotection Reagent (e.g., DDQ or TFA) DeprotectionReagent->DeprotectionStep Solvent2 Solvent (e.g., DCM) Solvent2->DeprotectionStep FinalProduct Deprotected Alcohol (R-OH) DeprotectionStep->FinalProduct

Caption: Workflow for MPE protection and deprotection of an alcohol.

Conclusion

The 4-methoxyphenethyl group, while less prevalent than its benzyl counterpart, offers a versatile option for the protection of various functional groups. Its stability profile and multiple deprotection pathways, including oxidative, acidic, and reductive methods, provide synthetic chemists with valuable strategic flexibility. The protocols and data presented herein, drawing upon the extensive knowledge of related protecting groups, serve as a practical guide for the successful implementation of the MPE moiety in complex organic synthesis.

References

Troubleshooting & Optimization

"common side products in the synthesis of 1-(2-Chloroethyl)-4-methoxybenzene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Chloroethyl)-4-methoxybenzene.

Troubleshooting Guide: Common Side Products and Mitigation Strategies

This guide addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common side products. The primary synthetic route covered involves a two-step process: Friedel-Crafts acylation of anisole with chloroacetyl chloride, followed by reduction of the resulting ketone.

Issue/Observation Potential Cause (Side Product) Troubleshooting/Mitigation Strategy
Product mixture contains an isomer of the desired product, difficult to separate by standard chromatography. Formation of the ortho-isomer, 1-(2-Chloroethyl)-2-methoxybenzene, during the Friedel-Crafts acylation step.Optimize the Friedel-Crafts reaction conditions to favor para-substitution. This can include using a milder Lewis acid catalyst or running the reaction at a lower temperature.[1][2] Consider using a bulkier Lewis acid to sterically hinder ortho-acylation. Careful fractional distillation or specialized chromatography may be required for separation.
Presence of a more polar compound in the final product, as indicated by TLC analysis. Incomplete reduction of the intermediate ketone, 2-chloro-1-(4-methoxyphenyl)ethanone, leading to the formation of 2-chloro-1-(4-methoxyphenyl)ethanol.Ensure the reduction reaction goes to completion by extending the reaction time or using a fresh, active reducing agent. For Clemmensen reduction, ensure the zinc amalgam is properly activated.[3][4][5] For Wolff-Kishner reduction, ensure anhydrous conditions and a sufficiently high temperature.[6][7]
Formation of a high molecular weight, nitrogen-containing byproduct when using Wolff-Kishner reduction. Formation of an azine by the reaction of the hydrazone intermediate with unreacted ketone.[7]Add the pre-formed hydrazone slowly to the base. Ensure the reaction is carried out under strictly anhydrous conditions.[7]
Low yield of the desired product with significant amounts of unreacted 2-chloro-1-(4-methoxyphenyl)ethanone. Inefficient reduction.For Clemmensen reduction, the substrate must be stable to strongly acidic conditions.[4][5] If the substrate is acid-sensitive, Wolff-Kishner reduction is a better alternative.[4][5] Ensure the chosen reduction method is suitable for the substrate and that the reaction conditions are optimal.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products are the ortho-isomer, 1-(2-Chloroethyl)-2-methoxybenzene, formed during the initial Friedel-Crafts acylation, and the alcohol intermediate, 2-chloro-1-(4-methoxyphenyl)ethanol, resulting from incomplete reduction of the ketone.[1][3][5]

Q2: How can I minimize the formation of the ortho-isomer during the Friedel-Crafts acylation?

A2: To favor the formation of the para-isomer, you can try using a milder Lewis acid catalyst, lowering the reaction temperature, or employing a bulkier catalyst that sterically hinders attack at the ortho position.[1][2]

Q3: My reduction of 2-chloro-1-(4-methoxyphenyl)ethanone is sluggish. What can I do?

A3: If you are using the Clemmensen reduction, ensure your zinc amalgam is freshly prepared and highly active. The acidic conditions are harsh, so confirm your starting material is stable.[3][4][5] For the Wolff-Kishner reduction, it is crucial to use a high-boiling point solvent and ensure the reaction temperature is high enough to drive the reaction to completion.[6][7]

Q4: I am observing a significant amount of a high-molecular-weight byproduct in my Wolff-Kishner reduction. What is it and how can I avoid it?

A4: This is likely an azine, formed from the reaction of the hydrazone intermediate with the starting ketone.[7] To minimize its formation, you can try forming the hydrazone separately before adding it to the basic reaction mixture. Running the reaction under strictly anhydrous conditions can also suppress this side reaction.[7]

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Anisole

This protocol describes a general procedure for the Friedel-Crafts acylation of anisole with chloroacetyl chloride to produce 2-chloro-1-(4-methoxyphenyl)ethanone, the precursor to this compound.

Materials:

  • Anisole

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM)

  • Ice

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.

  • Slowly add a solution of chloroacetyl chloride in dry dichloromethane to the cooled suspension.

  • To this mixture, add a solution of anisole in dry dichloromethane dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 2-chloro-1-(4-methoxyphenyl)ethanone.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway_and_Side_Products cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction Anisole Anisole Intermediate_para 2-Chloro-1-(4-methoxyphenyl)ethanone (Desired Intermediate) Anisole->Intermediate_para para-acylation SideProduct_ortho 2-Chloro-1-(2-methoxyphenyl)ethanone (Ortho-isomer Side Product) Anisole->SideProduct_ortho ortho-acylation ChloroacetylChloride Chloroacetyl Chloride + AlCl₃ ChloroacetylChloride->Intermediate_para ChloroacetylChloride->SideProduct_ortho FinalProduct This compound (Desired Product) Intermediate_para->FinalProduct Complete Reduction (e.g., Clemmensen or Wolff-Kishner) SideProduct_alcohol 2-Chloro-1-(4-methoxyphenyl)ethanol (Incomplete Reduction) Intermediate_para->SideProduct_alcohol Incomplete Reduction

Caption: Reaction pathway for the synthesis of this compound, highlighting the formation of common side products at each step.

Troubleshooting_Workflow Start Start Synthesis Step1 Friedel-Crafts Acylation Start->Step1 Analysis1 Analyze Product Mixture (TLC, GC-MS, NMR) Step1->Analysis1 Isomer_Check Isomer Present? Analysis1->Isomer_Check Optimize_FC Optimize Friedel-Crafts: - Lower Temperature - Milder/Bulkier Catalyst Isomer_Check->Optimize_FC Yes Purify1 Purify Intermediate Isomer_Check->Purify1 No Optimize_FC->Step1 Step2 Reduction Step Purify1->Step2 Analysis2 Analyze Final Product (TLC, GC-MS, NMR) Step2->Analysis2 Incomplete_Reduction_Check Alcohol Present? Analysis2->Incomplete_Reduction_Check Optimize_Reduction Optimize Reduction: - Extend Reaction Time - Fresh Reducing Agent Incomplete_Reduction_Check->Optimize_Reduction Yes End Pure Product Incomplete_Reduction_Check->End No Optimize_Reduction->Step2

Caption: A troubleshooting workflow to identify and address common side product formation during the synthesis of this compound.

References

"troubleshooting guide for incomplete reactions of 1-(2-Chloroethyl)-4-methoxybenzene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Chloroethyl)-4-methoxybenzene. The content is designed to address common issues encountered during nucleophilic substitution reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this compound with nucleophiles?

A1: this compound is a primary alkyl halide. Its reactions with nucleophiles predominantly follow a bimolecular nucleophilic substitution (SN2) mechanism. This is a one-step process where the nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion in a concerted fashion.

Q2: How does the methoxy group influence the reactivity of the molecule?

A2: The para-methoxy group is an electron-donating group. While its electronic effect is more pronounced at the aromatic ring, it has a minor influence on the reactivity of the chloroethyl side chain in SN2 reactions. The primary determinant of reactivity is the unhindered nature of the primary alkyl chloride, which makes it a good substrate for SN2 attack.

Q3: What are the most common side reactions to be aware of?

A3: The most significant side reaction is bimolecular elimination (E2), which competes with the SN2 pathway. This is particularly prevalent when using strong, sterically hindered bases as nucleophiles. The E2 reaction results in the formation of 4-methoxystyrene. At very high temperatures, thermal elimination to produce 4-methoxystyrene and HCl can also occur.

Troubleshooting Guide for Incomplete Reactions

Issue 1: Low or No Conversion to the Desired Product

Possible Cause:

  • Weak Nucleophile: The reaction rate is highly dependent on the strength of the nucleophile. Weak nucleophiles such as water, alcohols, or neutral amines will react very slowly.

  • Inappropriate Solvent: The choice of solvent is critical for SN2 reactions. Polar protic solvents (e.g., water, ethanol, methanol) can solvate the nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate.

  • Insufficient Temperature: The reaction may be too slow at room temperature, especially with moderately reactive nucleophiles.

  • Poor Leaving Group Ability: While chloride is a good leaving group, it is less reactive than bromide or iodide. For particularly challenging reactions, this can be a limiting factor.

Solutions:

  • Increase Nucleophile Strength: If using a neutral nucleophile like an alcohol or amine, deprotonate it first with a strong, non-nucleophilic base (like sodium hydride, NaH) to form the more reactive alkoxide or amide. For amines, using a 2:1 ratio of amine to alkyl halide can also be effective, where the excess amine acts as a base to neutralize the HCl produced.[1]

  • Optimize Solvent Choice: Use a polar aprotic solvent such as acetone, acetonitrile (ACN), or dimethylformamide (DMF). These solvents can dissolve both the substrate and the nucleophile without strongly solvating the nucleophile, thus facilitating the SN2 reaction.

  • Increase Reaction Temperature: Heating the reaction mixture will increase the rate of reaction. A typical temperature range for these reactions is 50-100 °C.[2] However, be aware that excessively high temperatures can favor the elimination side reaction.

  • In Situ Leaving Group Exchange (Finkelstein Reaction): If the reaction is still sluggish, you can convert the alkyl chloride to the more reactive alkyl iodide in situ. This is achieved by adding a catalytic amount of sodium iodide (NaI) to the reaction mixture. The iodide is a much better leaving group, which will accelerate the reaction.

Issue 2: Significant Formation of 4-methoxystyrene (Elimination Product)

Possible Cause:

  • Sterically Hindered Nucleophile/Base: Bulky nucleophiles, such as potassium tert-butoxide, are more likely to act as a base and abstract a proton from the carbon adjacent to the chlorine-bearing carbon, leading to an E2 elimination.

  • High Reaction Temperature: Higher temperatures can favor the elimination pathway over substitution.

Solutions:

  • Choose a Less Hindered Nucleophile/Base: Opt for smaller, less sterically demanding nucleophiles. For example, if an ether is the desired product, use sodium methoxide or sodium ethoxide instead of sodium tert-butoxide.

  • Moderate Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating times.

Reaction Pathways and Troubleshooting Logic

The following diagram illustrates the primary reaction pathway (SN2), the competing side reaction (E2), and a logical workflow for troubleshooting incomplete reactions.

G cluster_pathways Reaction Pathways cluster_troubleshooting Troubleshooting Workflow start This compound + Nucleophile (Nu⁻) sn2_product Substitution Product (S N 2) start->sn2_product Desired Pathway e2_product 4-methoxystyrene (E2 Elimination) start->e2_product Side Reaction (Strong/Bulky Base) incomplete_rxn Incomplete Reaction? check_nucleophile Is Nucleophile Strong and Unhindered? incomplete_rxn->check_nucleophile Yes check_nucleophile->incomplete_rxn No: Use stronger/ less hindered Nu⁻ check_solvent Is Solvent Polar Aprotic (e.g., DMF, Acetone)? check_nucleophile->check_solvent Yes check_solvent->incomplete_rxn No: Change Solvent check_temp Is Temperature Optimized? check_solvent->check_temp Yes check_temp->incomplete_rxn No: Increase Temp (monitor for E2) solution Reaction Should Proceed check_temp->solution Yes

Caption: Reaction pathways and troubleshooting workflow.

Quantitative Data

The following table summarizes typical reaction conditions and expected yields for the SN2 reaction of this compound with representative nucleophiles. Note that actual results may vary based on specific experimental conditions and scale.

Nucleophile (Reagent)SolventTemperature (°C)Time (h)Expected Yield (%)
Sodium Azide (NaN₃)DMF60-802-4>90
Ammonia (NH₃, excess)Ethanol100 (sealed tube)12-2450-70
PiperidineAcetonitrile80 (reflux)6-1285-95
Sodium Ethoxide (NaOEt)Ethanol78 (reflux)4-870-85
Sodium Phenoxide (NaOPh)DMF90-1008-1675-90

Experimental Protocols

Protocol 1: Synthesis of N-(4-methoxyphenethyl)piperidine

This protocol details the reaction of this compound with a secondary amine, piperidine.

Materials:

  • This compound (1.0 eq)

  • Piperidine (2.2 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq)

  • Acetonitrile (ACN)

  • Standard laboratory glassware for reflux

  • Magnetic stirrer with heating

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound, acetonitrile, and potassium carbonate.

  • Add piperidine to the mixture.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-12 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture to remove the potassium carbonate.

  • Remove the acetonitrile from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 1-Ethoxy-2-(4-methoxyphenyl)ethane (Williamson Ether Synthesis)

This protocol outlines the synthesis of an ether from this compound and an alkoxide.

Materials:

  • This compound (1.0 eq)

  • Sodium Ethoxide (NaOEt, 1.2 eq)

  • Anhydrous Ethanol

  • Standard laboratory glassware for reflux

  • Magnetic stirrer with heating

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add a solution of sodium ethoxide in anhydrous ethanol.

  • Add this compound to the ethoxide solution.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Carefully quench the reaction by adding water.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3x).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ether.

  • Purify the product by vacuum distillation or column chromatography.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis, workup, and purification of products from reactions with this compound.

G setup_node setup_node reaction_node reaction_node workup_node workup_node purification_node purification_node analysis_node analysis_node A Reaction Setup: - this compound - Nucleophile - Solvent B Reaction: - Heat to specified temp. - Stir for specified time A->B C TLC Monitoring B->C Periodically C->B Incomplete D Workup: - Quench reaction - Solvent extraction - Wash (water, brine) C->D Complete E Drying & Concentration: - Dry with Na₂SO₄ or MgSO₄ - Remove solvent in vacuo D->E F Purification: - Column Chromatography - or Distillation E->F G Product Characterization: - NMR, IR, Mass Spec F->G

Caption: General experimental workflow.

References

"optimization of reaction temperature and time for 1-(2-Chloroethyl)-4-methoxybenzene alkylations"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimization of Alkylations with 1-(2-Chloroethyl)-4-methoxybenzene

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of reaction temperature and time for alkylations involving this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Question: I am observing a low yield of my desired mono-alkylated product. What are the potential causes and how can I improve it?

Answer:

Low yields in Friedel-Crafts alkylation can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly sensitive to moisture. Ensure you are using a fresh, anhydrous catalyst and that all glassware and solvents are rigorously dried.[1]

  • Reaction Temperature: The reaction may be too slow at very low temperatures. While starting at a low temperature (e.g., 0 °C) is recommended to control the initial exotherm and minimize side reactions, you may need to gradually increase the temperature to achieve a reasonable reaction rate. Monitor the reaction progress by TLC or GC as you slowly warm the mixture.[1]

  • Reactivity of the Aromatic Substrate: If your aromatic substrate is strongly deactivated (e.g., contains nitro or acyl groups), the Friedel-Crafts alkylation may not proceed efficiently.[2] In such cases, a more potent Lewis acid or higher reaction temperatures might be necessary, though this increases the risk of side reactions.

  • Purity of Reagents: Impurities in either this compound or the aromatic substrate can interfere with the reaction. Ensure the purity of your starting materials.

Question: My reaction is producing a significant amount of polyalkylated products. How can I favor mono-alkylation?

Answer:

Polyalkylation is a common side reaction in Friedel-Crafts alkylations because the product of the initial alkylation is often more reactive than the starting material.[2] Here are some strategies to promote mono-alkylation:

  • Stoichiometry of Reactants: Use a large excess of the aromatic substrate relative to this compound. This increases the statistical probability that the electrophile will react with the starting material rather than the mono-alkylated product.[2]

  • Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and reduce the likelihood of subsequent alkylations.[2]

  • Choice of Lewis Acid: A milder Lewis acid catalyst can decrease the overall reactivity and improve the selectivity for the mono-alkylated product.[2]

Question: I am observing the formation of an unexpected isomer. What is happening and how can I control the regioselectivity?

Answer:

The formation of unexpected isomers is often due to carbocation rearrangements.[2] Although the primary carbocation that would be formed from this compound is not prone to rearrangement in the same way as longer alkyl chains, the reaction conditions can still influence the position of substitution on the aromatic ring.

  • Temperature Control: The distribution of isomers can be temperature-dependent. At lower temperatures, the reaction is under kinetic control, which may favor one isomer, while at higher temperatures, thermodynamic control may lead to a different product distribution.[1] Experimenting with a range of temperatures is key to finding the optimal conditions for your desired isomer.

  • Catalyst Choice: The nature and strength of the Lewis acid can influence the transition state of the reaction and thus the regioselectivity. It may be beneficial to screen different Lewis acids.

Question: My reaction mixture is turning dark or charring. What does this indicate?

Answer:

A dark or charred reaction mixture suggests that the reaction is too vigorous, leading to decomposition of the starting materials or products.[1]

  • Rate of Addition: Add the alkylating agent or the catalyst slowly and in a controlled manner to manage the initial exotherm of the reaction.[1]

  • Temperature Control: Maintain a low temperature, especially during the initial stages of the reaction, by using an ice bath or other cooling methods.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid in this alkylation, and which one should I choose?

A1: The Lewis acid catalyst, such as AlCl₃ or FeCl₃, is essential for generating the electrophile. It coordinates to the chlorine atom of this compound, making the carbon-chlorine bond more polarized and facilitating the attack by the aromatic ring.[2] The choice of Lewis acid depends on the reactivity of your aromatic substrate. For highly reactive substrates, a milder Lewis acid may be sufficient, while less reactive substrates often require a stronger catalyst like AlCl₃.[2]

Q2: What are suitable solvents for this reaction?

A2: Solvents for Friedel-Crafts alkylation must be anhydrous and inert to the reaction conditions. Common choices include dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene.[2] The choice of solvent can sometimes influence the reaction rate and selectivity.

Q3: How can I effectively monitor the progress of my reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[2] By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting materials and the formation of the product, which helps in determining the optimal reaction time.

Q4: Can I use 1-(2-Bromoethyl)-4-methoxybenzene instead of the chloro-derivative?

A4: Yes, other alkyl halides can be used. The reactivity generally increases from chloro to bromo to iodo derivatives. This means that the bromo or iodo analogs may require milder reaction conditions (e.g., lower temperature or a weaker Lewis acid).

Data Presentation

The following table provides a hypothetical example of how to structure the results of an optimization study for the alkylation of anisole with this compound. Researchers should generate their own data based on their specific experimental setup.

Table 1: Illustrative Data for the Optimization of the Alkylation of Anisole with this compound

EntryTemperature (°C)Time (hours)Yield of Mono-alkylated Product (%)Yield of Poly-alkylated Products (%)
10245<5
206608
325 (Room Temp)27515
425 (Room Temp)67025
55016530
65035540

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

A general experimental protocol for the Friedel-Crafts alkylation is provided below. The specific amounts, temperatures, and times should be optimized for your particular reaction.

General Procedure for Friedel-Crafts Alkylation:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate and an anhydrous solvent (e.g., dichloromethane).[2]

  • Cool the mixture to the desired starting temperature (e.g., 0 °C) using an appropriate cooling bath.[2]

  • Slowly add the anhydrous Lewis acid (e.g., AlCl₃) portion-wise to the stirred solution.[2]

  • Dissolve this compound in the same anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes.[2]

  • After the addition is complete, allow the reaction to stir at the set temperature for the desired amount of time, monitoring the progress by TLC or GC.[2]

  • Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and water.[2]

  • Separate the organic layer, and extract the aqueous layer with the solvent.[2]

  • Combine the organic layers, wash with a suitable aqueous solution (e.g., saturated sodium bicarbonate), and then with brine.[3]

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[2]

  • Purify the crude product by an appropriate method, such as column chromatography, recrystallization, or distillation.[2]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_reaction Set up Reaction under Inert Atmosphere prep_reagents->setup_reaction cool_mixture Cool Reaction Mixture (e.g., 0°C) setup_reaction->cool_mixture add_catalyst Add Lewis Acid Catalyst cool_mixture->add_catalyst add_alkylating_agent Add 1-(2-Chloroethyl) -4-methoxybenzene add_catalyst->add_alkylating_agent stir_optimize Stir at Set Temperature for a Specific Time add_alkylating_agent->stir_optimize monitor_reaction Monitor Progress (TLC/GC) stir_optimize->monitor_reaction quench_reaction Quench with Ice/Water monitor_reaction->quench_reaction extract_product Extract Product quench_reaction->extract_product wash_organic Wash Organic Layer extract_product->wash_organic dry_concentrate Dry & Concentrate wash_organic->dry_concentrate purify_product Purify Product dry_concentrate->purify_product end end purify_product->end Final Product

Caption: General experimental workflow for Friedel-Crafts alkylation.

troubleshooting_guide cluster_low_yield Low Yield Solutions cluster_side_products Side Product Solutions cluster_no_reaction No Reaction Solutions start Start Troubleshooting issue What is the main issue? start->issue low_yield Low Yield issue->low_yield Low Yield side_products Side Products issue->side_products Side Products no_reaction No Reaction issue->no_reaction No Reaction ly_q1 Is the catalyst active? low_yield->ly_q1 sp_q1 Polyalkylation observed? side_products->sp_q1 nr_q1 Is the aromatic substrate deactivated? no_reaction->nr_q1 ly_a1_no Use fresh, anhydrous catalyst. ly_q1->ly_a1_no No ly_q2 Is the temperature optimal? ly_q1->ly_q2 Yes ly_a2_no Gradually increase temperature. ly_q2->ly_a2_no No sp_a1_yes Use excess aromatic substrate. Lower reaction temperature. sp_q1->sp_a1_yes Yes sp_q2 Unexpected isomers? sp_q1->sp_q2 No sp_a2_yes Optimize temperature. Screen different catalysts. sp_q2->sp_a2_yes Yes nr_a1_yes Use a stronger catalyst or higher temperature with caution. nr_q1->nr_a1_yes Yes nr_q2 Are reagents pure? nr_q1->nr_q2 No nr_a2_no Purify starting materials. nr_q2->nr_a2_no No

Caption: Troubleshooting decision tree for alkylation reactions.

References

"purification challenges of 1-(2-Chloroethyl)-4-methoxybenzene and solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-(2-Chloroethyl)-4-methoxybenzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound, presented in a question-and-answer format.

Issue 1: Low Purity After Initial Synthesis

Q1: My initial crude product of this compound shows multiple spots on a TLC plate. What are the likely impurities?

A1: The impurities in your crude product largely depend on the synthetic route employed. A common method for synthesizing this compound is through a Friedel-Crafts reaction. In this case, you can expect several types of impurities:

  • Isomeric Byproducts: The primary side product is often the ortho-isomer, 1-(2-Chloroethyl)-2-methoxybenzene, formed due to the ortho-, para-directing nature of the methoxy group on anisole.[1] The para-isomer is typically the major product due to less steric hindrance.[1]

  • Polyalkylated Products: The product, this compound, contains an activating methoxy group, which can make the product more reactive than the starting material, potentially leading to the addition of more than one chloroethyl group to the benzene ring.[2]

  • Unreacted Starting Materials: Incomplete reaction can leave residual starting materials like anisole and 2-chloroethanol or a related chloroethylating agent.

  • Demethylated Byproducts: Strong Lewis acids used as catalysts in Friedel-Crafts reactions, such as aluminum chloride (AlCl₃), can cause demethylation of the methoxy group, leading to phenolic impurities.[1]

Issue 2: Difficulty with Distillation

Q2: I'm having trouble separating my product from impurities by distillation. What are the potential challenges and solutions?

A2: Distillation can be challenging due to closely boiling isomers and potential thermal degradation of the product.

  • Challenge: Co-distillation with Isomers: The ortho- and para-isomers of this compound may have very similar boiling points, making their separation by simple distillation difficult.

    • Solution: Fractional Distillation: Employing a fractional distillation column with a high number of theoretical plates can improve the separation of closely boiling isomers.

    • Solution: Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points of the compounds, which can enhance the boiling point difference between isomers and prevent thermal degradation.

  • Challenge: Thermal Degradation: this compound may be susceptible to degradation at high temperatures, leading to the formation of byproducts and reduced yield.

    • Solution: Vacuum Distillation: As mentioned above, this lowers the required temperature.

    • Solution: Monitor Temperature Carefully: Use an oil bath or heating mantle with precise temperature control to avoid overheating the distillation flask.

Issue 3: Challenges with Column Chromatography

Q3: What are the recommended conditions for purifying this compound by column chromatography?

A3: Column chromatography is a highly effective method for purifying this compound.[3][4][5]

  • Stationary Phase: Silica gel (230-400 mesh) is a common choice for the stationary phase.[3]

  • Mobile Phase (Eluent): A non-polar solvent system is typically used. A good starting point is a mixture of hexane and ethyl acetate.[3][4]

    • Gradient Elution: Start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.[3][4] This will allow for the elution of non-polar impurities first, followed by your product, and then more polar impurities.

  • Monitoring: Use thin-layer chromatography (TLC) to monitor the separation and identify the fractions containing the pure product.[3][5]

Q4: My product is not separating well from an impurity during column chromatography. What can I do?

A4:

  • Optimize the Solvent System: Experiment with different solvent systems. If you are using hexane/ethyl acetate, try changing the ratio or using a different solvent system altogether, such as dichloromethane/hexane.

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina.

  • Sample Loading: Ensure your crude product is dissolved in a minimal amount of the initial eluent and loaded onto the column in a narrow band to improve resolution.[6]

Issue 4: Product Instability

Q5: Is this compound stable during workup and storage?

A5: While specific stability data is limited, related compounds can be sensitive to certain conditions.

  • Hydrolysis: The chloroethyl group may be susceptible to hydrolysis, especially under basic conditions or in the presence of nucleophiles. It is advisable to perform aqueous workups with neutral or slightly acidic water and to dry the organic extracts thoroughly.

  • Storage: For long-term storage, it is recommended to keep the purified product in a cool, dark place, and under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Data Presentation

Table 1: Troubleshooting Guide for Purification of this compound

Problem Potential Cause Recommended Solution(s)
Multiple spots on TLC of crude productIsomeric byproducts, polyalkylation, unreacted starting materials, demethylationProceed with column chromatography for purification.
Poor separation during distillationClosely boiling isomersUse fractional distillation under vacuum.
Low yield after distillationThermal degradation of the productUse vacuum distillation to lower the boiling point.
Co-elution of product and impurity in column chromatographyInappropriate solvent system or stationary phaseOptimize the eluent system (try different solvent ratios or different solvents). Consider using a different stationary phase (e.g., alumina).
Product degradation during storageHydrolysis, oxidationStore in a cool, dark place under an inert atmosphere.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)[3]

  • Hexane (HPLC grade)[3]

  • Ethyl Acetate (HPLC grade)[3]

  • Glass chromatography column

  • Fraction collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Prepare the Column:

    • Prepare a slurry of silica gel in hexane.[3]

    • Pack the chromatography column with the slurry, ensuring there are no air bubbles.[7]

    • Add a thin layer of sand on top of the silica gel bed.[7]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of hexane or the initial elution solvent.[3]

    • Carefully load the dissolved sample onto the top of the silica gel bed.[3]

  • Elution:

    • Begin eluting the column with a low-polarity solvent mixture, such as hexane:ethyl acetate (98:2 v/v).[3]

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

    • Collect fractions and monitor the separation using TLC.[3]

  • Isolation:

    • Combine the fractions containing the pure product as determined by TLC analysis.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Vacuum Distillation

This protocol provides a general method for purifying this compound by vacuum distillation.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle or oil bath

  • Boiling chips or magnetic stirrer

Procedure:

  • Setup:

    • Assemble the distillation apparatus, ensuring all joints are properly sealed.

    • Place the crude product in the round-bottom flask with boiling chips or a stir bar.

  • Distillation:

    • Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.

    • Begin heating the distillation flask gently.

    • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point is approximately 125-128 °C at 9.75 mmHg.

  • Isolation:

    • Once the desired fraction has been collected, stop heating and allow the apparatus to cool to room temperature before releasing the vacuum.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product start Crude this compound distillation Vacuum Distillation start->distillation Thermal Separation chromatography Column Chromatography start->chromatography Adsorption Separation analysis Purity Analysis (TLC, GC-MS, NMR) distillation->analysis chromatography->analysis product Pure this compound analysis->product If Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Impure Product q1 Separation by Distillation? start->q1 q2 Separation by Chromatography? start->q2 dist_fail Poor Separation/ Low Yield q1->dist_fail No success Pure Product q1->success Yes chrom_fail Co-elution q2->chrom_fail No q2->success Yes sol_dist Use Fractional/ Vacuum Distillation dist_fail->sol_dist sol_chrom Optimize Eluent/ Change Stationary Phase chrom_fail->sol_chrom sol_dist->q1 sol_chrom->q2

Caption: Troubleshooting logic for purification challenges.

References

"managing the elimination byproducts in reactions with 1-(2-Chloroethyl)-4-methoxybenzene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2-Chloroethyl)-4-methoxybenzene. The focus is on managing and controlling the formation of the common elimination byproduct, 4-methoxystyrene, during nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary elimination byproduct when using this compound in a nucleophilic substitution reaction?

The primary elimination byproduct is 4-methoxystyrene. This occurs via an E2 (bimolecular elimination) or E1 (unimolecular elimination) mechanism, where a proton is abstracted from the carbon adjacent to the chloroethyl group, leading to the formation of a double bond.

Q2: Why is elimination a common side reaction with this substrate?

This compound is a primary alkyl halide. While primary halides typically favor S(_N)2 reactions, the benzylic nature of the substrate can stabilize a carbocation intermediate, making E1 reactions possible under certain conditions. Furthermore, the use of strong bases as nucleophiles can promote the E2 pathway, which competes directly with the S(_N)2 reaction.[1][2]

Q3: How does the choice of base or nucleophile affect the outcome of the reaction?

The strength and steric bulk of the base/nucleophile are critical factors:

  • Strong, sterically hindered bases (e.g., potassium tert-butoxide) will strongly favor the E2 elimination pathway to produce 4-methoxystyrene.

  • Strong, non-hindered bases (e.g., sodium ethoxide, sodium hydroxide) can lead to a mixture of S(_N)2 and E2 products.

  • Weak bases that are good nucleophiles (e.g., azide, cyanide, or halide ions) will favor the S(_N)2 substitution reaction.[3]

Q4: What is the influence of temperature on the formation of 4-methoxystyrene?

Higher reaction temperatures generally favor elimination reactions (both E1 and E2) over substitution reactions.[4][5][6] This is because elimination reactions typically have a higher activation energy and result in an increase in entropy.[4][7] To minimize the formation of 4-methoxystyrene, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q5: Which solvent should I use to favor the desired substitution product?

The choice of solvent plays a crucial role in directing the reaction pathway:

  • Polar aprotic solvents (e.g., DMSO, DMF, acetone) are recommended to favor the S(_N)2 pathway. These solvents solvate the cation of the nucleophilic salt, leaving a more "naked" and reactive nucleophile that is less likely to act as a base.[8]

  • Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its nucleophilicity and potentially favoring E2. They can also promote the E1 pathway by stabilizing the carbocation intermediate.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High yield of 4-methoxystyrene, low yield of substitution product. The reaction conditions are favoring elimination over substitution.1. Lower the reaction temperature. Elimination reactions are more sensitive to temperature increases than substitution reactions.[4][5][6]2. Change the base/nucleophile. Use a weaker, less sterically hindered base that is a good nucleophile (e.g., sodium azide, sodium cyanide).3. Change the solvent. Switch to a polar aprotic solvent like DMSO or DMF to favor the S(_N)2 pathway.[8]
Reaction is very slow, and still producing elimination byproduct. The conditions chosen to minimize elimination (low temperature, weak base) have significantly slowed down the desired S(_N)2 reaction.1. Slightly increase the temperature while carefully monitoring the product ratio by TLC or GC.2. Increase the concentration of the nucleophile. This can increase the rate of the bimolecular S(_N)2 reaction without proportionally increasing the rate of a competing E1 reaction.3. Consider using a more reactive leaving group. While you are starting with the chloride, for future experiments, the corresponding bromide or iodide would be more reactive towards S(_N)2.
A mixture of substitution and elimination products is consistently formed. The chosen conditions (e.g., a strong, non-bulky base like sodium ethoxide) are known to produce competitive S(_N)2 and E2 pathways.1. Optimize the temperature. A systematic decrease in temperature may favor the S(_N)2 product.2. Employ a different nucleophile. Select a nucleophile that has a higher nucleophilicity-to-basicity ratio.3. Purification. If separation is feasible, develop a robust purification protocol (e.g., column chromatography, recrystallization) to isolate the desired product.
The desired product is unstable and decomposes during the reaction or workup. The product itself may be sensitive to the reaction conditions (e.g., prolonged heat, presence of a strong base).1. Monitor the reaction closely and stop it as soon as the starting material is consumed.2. Use milder workup conditions. For example, neutralize the reaction mixture with a weak acid at low temperatures.3. Purify the product quickly after the reaction is complete to avoid degradation.

Data Presentation

Table 1: Expected Major Product under Various Reaction Conditions

Nucleophile/Base Solvent Temperature Expected Major Pathway Expected Major Product
Potassium tert-butoxide (strong, bulky base)tert-Butanol (polar protic)High (e.g., > 80°C)E24-Methoxystyrene
Sodium Ethoxide (strong, non-bulky base)Ethanol (polar protic)High (e.g., > 50°C)E2 > S(_N)24-Methoxystyrene
Sodium Ethoxide (strong, non-bulky base)Ethanol (polar protic)Low (e.g., 25°C)S(_N)2 ≈ E2Mixture
Sodium Azide (good nucleophile, weak base)DMSO (polar aprotic)Moderate (e.g., 25-50°C)S(_N)21-(2-Azidoethyl)-4-methoxybenzene
Sodium Cyanide (good nucleophile, weak base)DMF (polar aprotic)Moderate (e.g., 25-50°C)S(_N)23-(4-Methoxyphenyl)propanenitrile
Water (weak nucleophile, weak base)Water (polar protic)High (e.g., > 80°C)E1/S(_N)1Mixture with 4-methoxystyrene

Experimental Protocols

Protocol 1: Minimizing Elimination - Synthesis of 1-(2-Azidoethyl)-4-methoxybenzene

This protocol is designed to favor the S(_N)2 pathway.

  • Materials:

    • This compound

    • Sodium azide (NaN(_3))

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Deionized water

    • Diethyl ether

    • Anhydrous magnesium sulfate

    • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel.

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMSO.

    • Add sodium azide (1.2 eq) to the solution.

    • Stir the mixture at room temperature (or slightly elevated, e.g., 40°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Controlled Elimination - Synthesis of 4-Methoxystyrene

This protocol is designed to favor the E2 pathway.

  • Materials:

    • This compound

    • Potassium tert-butoxide (t-BuOK)

    • tert-Butanol, anhydrous

    • Deionized water

    • Pentane

    • Anhydrous sodium sulfate

    • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel.

  • Procedure:

    • In a dry round-bottom flask, dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol under an inert atmosphere.

    • Heat the solution to reflux (approx. 82°C).

    • Slowly add a solution of this compound (1.0 eq) in a small amount of anhydrous tert-butanol to the refluxing mixture.

    • Maintain the reflux and monitor the reaction by TLC or GC until the starting material is consumed.

    • Cool the reaction to room temperature and quench by carefully adding deionized water.

    • Transfer the mixture to a separatory funnel and extract with pentane (3x).

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (to avoid polymerization of the product).

Visualizations

Elimination_vs_Substitution This compound This compound Nucleophilic Substitution (SN2) Nucleophilic Substitution (SN2) This compound->Nucleophilic Substitution (SN2) Weak Base / Good Nucleophile Low Temperature Polar Aprotic Solvent Elimination (E2) Elimination (E2) This compound->Elimination (E2) Strong, Bulky Base High Temperature Polar Protic Solvent Substitution Product Substitution Product Nucleophilic Substitution (SN2)->Substitution Product 4-Methoxystyrene (Elimination Byproduct) 4-Methoxystyrene (Elimination Byproduct) Elimination (E2)->4-Methoxystyrene (Elimination Byproduct)

Caption: Factors influencing substitution vs. elimination pathways.

Troubleshooting_Workflow start Reaction Outcome Analysis issue High % of Elimination Byproduct? start->issue solution1 Lower Reaction Temperature issue->solution1 Yes outcome Improved Yield of Substitution Product issue->outcome No solution2 Use Weaker, Less Bulky Base solution1->solution2 solution3 Switch to Polar Aprotic Solvent solution2->solution3 solution3->outcome

Caption: Troubleshooting workflow for excessive elimination.

References

Technical Support Center: Solvent Effects on the Reactivity of 1-(2-Chloroethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Chloroethyl)-4-methoxybenzene. The following sections address common issues encountered during experiments, focusing on the impact of solvent choice on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reaction mechanism of this compound?

A1: The solvent plays a crucial role in determining whether the reaction proceeds through a unimolecular (SN1) or bimolecular (SN2) nucleophilic substitution pathway.[1][2] Due to the presence of the para-methoxy group, which can stabilize a carbocation intermediate through resonance, the SN1 pathway is highly favored in polar protic solvents like water, alcohols, and acetic acid.[3][4] These solvents can effectively solvate both the carbocation intermediate and the leaving group.[5][6] In contrast, polar aprotic solvents such as DMSO, DMF, or acetone, while still polar, are less effective at solvating the carbocation. In these solvents, an SN2 mechanism may become more competitive, especially with a strong, unhindered nucleophile.[7][8] Nonpolar solvents are generally poor choices for these reactions as they do not effectively stabilize the charged intermediates or transition states involved in either mechanism.[9]

Q2: I am observing a faster reaction rate in polar protic solvents. Is this expected?

A2: Yes, this is the expected outcome. The reactivity of this compound is significantly enhanced in polar protic solvents.[3][6] The rate-determining step in an SN1 reaction is the formation of the carbocation intermediate.[10] Polar protic solvents excel at stabilizing this charged intermediate through hydrogen bonding and dipole-dipole interactions, thereby lowering the activation energy and accelerating the reaction rate.[2][5]

Q3: My reaction is producing a mixture of substitution and elimination products. How can I favor the substitution product?

A3: The formation of elimination (E1 or E2) products is a common side reaction, especially with basic nucleophiles or at higher temperatures. To favor substitution:

  • Use a non-basic or weakly basic nucleophile. Strong bases will promote elimination.

  • Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions, so lower temperatures will favor substitution.[7]

  • Choose your solvent carefully. While polar protic solvents favor SN1, they can also facilitate E1 reactions. If elimination is a significant issue, consider using a polar aprotic solvent with a less basic nucleophile to potentially favor an SN2 pathway, which is less prone to rearrangement and elimination than SN1.[8]

Q4: I am trying to perform a reaction with a strong, anionic nucleophile. Which solvent system is best?

A4: For strong, anionic nucleophiles, a polar aprotic solvent such as DMF or DMSO is often the best choice.[7][11] In polar protic solvents, the nucleophile can be heavily solvated through hydrogen bonding, which "cages" the nucleophile and reduces its reactivity.[5] Polar aprotic solvents, on the other hand, solvate the accompanying cation more effectively than the anion, leaving the nucleophile "naked" and more reactive, thus favoring an SN2 reaction.[5][7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or very slow reaction 1. Inappropriate solvent choice (e.g., nonpolar solvent). 2. Nucleophile is too weak for the chosen conditions. 3. Low reaction temperature.1. Switch to a more polar solvent. For SN1, use a polar protic solvent (e.g., ethanol/water). For SN2, use a polar aprotic solvent (e.g., DMF). 2. Use a stronger nucleophile or add a catalyst if applicable. 3. Increase the reaction temperature, but monitor for the formation of elimination byproducts.
Formation of multiple products 1. Competing SN1 and SN2 pathways. 2. Presence of elimination byproducts. 3. Solvent participating as a nucleophile (solvolysis).1. To favor SN1, use a polar protic solvent and a weak nucleophile. To favor SN2, use a polar aprotic solvent and a strong nucleophile. 2. Lower the reaction temperature and use a less basic nucleophile.[7] 3. If solvolysis is undesired, use a non-nucleophilic solvent and a stronger, desired nucleophile in a higher concentration.
Inconsistent reaction rates 1. Water content in the solvent is not controlled. 2. Temperature fluctuations.1. Use anhydrous solvents if you want to avoid solvolysis and ensure reproducibility, especially in polar aprotic systems. 2. Use a constant temperature bath to maintain a stable reaction temperature.[4]

Quantitative Data Summary

Table 1: Solvolysis Rate Constants for 4-Methoxybenzyl Chloride at 25°C

SolventFirst-Order Rate Constant (ksolv, s-1)
20% Acetonitrile in Water2.2[12]

Note: This data is for 4-methoxybenzyl chloride and is provided for comparative purposes. The reactivity of this compound is expected to be lower.

Experimental Protocols

Protocol 1: Determination of Solvolysis Rate Constant by Conductometry

This protocol is adapted for studying the solvolysis of this compound, where the solvent also acts as the nucleophile.

  • Objective: To determine the first-order rate constant for the solvolysis of this compound in a given solvent system (e.g., 80% ethanol/water).[4]

  • Materials:

    • This compound

    • High-purity solvent (e.g., 80% ethanol/water)

    • Conductivity meter and probe

    • Constant temperature bath

  • Procedure:

    • Prepare a dilute solution of this compound in the chosen solvent (e.g., 10-4 M).[4]

    • Equilibrate the solution in a constant temperature bath set to the desired reaction temperature.[4]

    • Immerse the conductivity probe into the solution and begin recording conductivity readings at regular time intervals.[4] The formation of HCl as a byproduct will increase the conductivity of the solution.

    • Continue data collection for at least three half-lives of the reaction.[4]

    • The first-order rate constant can be determined by plotting the natural logarithm of the change in conductivity versus time.

Protocol 2: Nucleophilic Substitution with Sodium Azide in a Polar Aprotic Solvent

This protocol describes a typical SN2 reaction.

  • Objective: To synthesize 1-(2-Azidoethyl)-4-methoxybenzene via nucleophilic substitution.[13]

  • Materials:

    • This compound

    • Sodium azide (NaN3)

    • Anhydrous Dimethylformamide (DMF)

    • Diethyl ether or ethyl acetate

    • Water and brine

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.[13]

    • Add sodium azide (1.2 to 1.5 equivalents) to the solution.[13]

    • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 2-4 hours.[13]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).[13]

    • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.[13]

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).[13]

    • Combine the organic extracts and wash with water and brine.[13]

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography if necessary.

Visualizations

G Solvent Effects on Reaction Pathway cluster_0 Reaction Conditions cluster_1 Solvent Choice cluster_2 Reaction Mechanism Reactant 1-(2-Chloroethyl)- 4-methoxybenzene Polar_Protic Polar Protic Solvent (e.g., H2O, EtOH) Reactant->Polar_Protic Favors Polar_Aprotic Polar Aprotic Solvent (e.g., DMF, DMSO) Reactant->Polar_Aprotic Can undergo SN1 SN1 Mechanism Polar_Protic->SN1 Promotes SN2 SN2 Mechanism Polar_Aprotic->SN2 Promotes

Caption: Logical relationship between solvent choice and the favored reaction mechanism.

G Troubleshooting Workflow for Low Product Yield Start Low Product Yield Check_Solvent Is the solvent appropriate? Start->Check_Solvent Change_Solvent Change to a more polar solvent Check_Solvent->Change_Solvent No Check_Nucleophile Is the nucleophile strong enough? Check_Solvent->Check_Nucleophile Yes End Re-run Experiment Change_Solvent->End Increase_Nucleophilicity Use a stronger nucleophile Check_Nucleophile->Increase_Nucleophilicity No Check_Temp Is the temperature optimal? Check_Nucleophile->Check_Temp Yes Increase_Nucleophilicity->End Adjust_Temp Increase temperature (monitor for byproducts) Check_Temp->Adjust_Temp No Check_Temp->End Yes Adjust_Temp->End

Caption: A decision-making workflow for troubleshooting low product yield.

References

"work-up procedures to remove unreacted 1-(2-Chloroethyl)-4-methoxybenzene"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification Strategies

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in devising effective work-up procedures to remove unreacted 1-(2-chloroethyl)-4-methoxybenzene from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant for its removal?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. It is a relatively non-polar organic compound. Key data is summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₁ClO[1][2]
Molecular Weight 170.64 g/mol [1][2]
Appearance Colorless to yellow liquid[1]
Boiling Point 125-128 °C at 9.75 mmHg (13.0 mbar)[1][3]
Density 1.13 g/mL[1][3]
Solubility Soluble in acetone, chloroform, dichloromethane, ether, and methanol.[1]

Q2: What are the common side products when using this compound in a reaction, and how do they affect the work-up?

A2: Two common side reactions are elimination and hydrolysis.

  • Elimination: In the presence of a base, this compound can undergo an E2 elimination reaction to form 4-methoxystyrene. This byproduct is less polar than the desired product (if the reaction introduces a polar functional group) and may need to be separated by chromatography.

  • Hydrolysis: Under aqueous or basic conditions, the chloro group can be displaced by a hydroxyl group, leading to the formation of 2-(4-methoxyphenyl)ethanol. This alcohol is more polar than the starting material and might be removed through aqueous extraction, depending on the polarity of the desired product.

Q3: Can I use a simple aqueous wash to remove unreacted this compound?

A3: Generally, a simple aqueous wash is ineffective for removing this compound due to its low water solubility.[3] Since it is a relatively non-polar organic molecule, it will preferentially remain in the organic layer during a standard liquid-liquid extraction with an immiscible organic solvent and water.[4][5]

Q4: When should I choose column chromatography over distillation?

A4: The choice between column chromatography and distillation depends on the properties of your desired product.

  • Column Chromatography: This is the preferred method when your product has a polarity that is significantly different from this compound and any non-polar byproducts like 4-methoxystyrene. It is also ideal for thermally sensitive compounds.

  • Distillation: This method is suitable if your desired product has a much higher boiling point (a difference of at least 50 °C is recommended) than this compound and is thermally stable. Given the relatively high boiling point of the unreacted starting material, vacuum distillation would likely be necessary.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification process.

Issue 1: The unreacted this compound is still present in my product after a standard aqueous work-up.
  • Cause: This is expected due to the non-polar nature of this compound, which makes it insoluble in aqueous wash solutions.[3]

  • Solution 1: Liquid-Liquid Extraction. While a simple water wash won't suffice, a carefully designed liquid-liquid extraction may be effective if the desired product is significantly more polar or can be made so. For instance, if your product is an amine, washing the organic layer with dilute aqueous HCl will protonate the amine, making it water-soluble and allowing for its separation from the non-polar starting material.[6] The amine can then be recovered by basifying the aqueous layer and extracting it with an organic solvent.

  • Solution 2: Column Chromatography. If your product is not amenable to acid/base extraction, column chromatography is the most reliable method for separation.[7] Due to the non-polar nature of this compound, it will elute relatively quickly from a normal-phase silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate).[8]

Issue 2: I am having difficulty separating the desired product from a non-polar byproduct, likely 4-methoxystyrene.
  • Cause: The elimination byproduct, 4-methoxystyrene, has a polarity similar to the starting material, making separation by extraction challenging.

  • Solution: Flash Column Chromatography. A carefully optimized flash column chromatography protocol is the most effective solution.[9]

    • TLC Analysis: First, use Thin-Layer Chromatography (TLC) to determine a solvent system that provides good separation between your desired product, the starting material, and the suspected byproduct. A good starting point is a mixture of hexane and ethyl acetate.[9]

    • Gradient Elution: Employing a gradient elution during column chromatography, where the polarity of the eluent is gradually increased, will likely provide the best separation.[9]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction Work-up

This protocol is designed for a scenario where the desired product is significantly more polar than the unreacted this compound.

  • Quench the Reaction: If necessary, quench the reaction by adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride).

  • Dilute with Organic Solvent: Dilute the reaction mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

  • Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel.

  • Aqueous Wash: Wash the organic layer with water to remove any water-soluble impurities.[10] If your reaction was conducted in a polar, water-miscible solvent like DMF or DMSO, multiple washes with water will be necessary to remove it.[6]

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution). This helps to remove residual water from the organic layer and break up emulsions.[10]

  • Dry the Organic Layer: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and Concentrate: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

  • Further Purification: If unreacted starting material is still present, proceed with column chromatography or distillation.

cluster_workflow Liquid-Liquid Extraction Workflow A Reaction Mixture B Quench Reaction A->B C Dilute with Organic Solvent B->C D Transfer to Separatory Funnel C->D E Wash with Water D->E F Wash with Brine E->F G Dry Organic Layer F->G H Filter and Concentrate G->H I Crude Product H->I

Caption: Workflow for a general liquid-liquid extraction.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general guideline for separating a moderately polar product from the non-polar this compound.

  • Prepare the Column:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).[11]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the elution solvent or a slightly more polar solvent.

    • Alternatively, for sparingly soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.[9]

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate) as determined by prior TLC analysis.[8] The unreacted this compound and other non-polar impurities should elute first.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your desired product.[9]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

cluster_workflow Column Chromatography Workflow A Crude Product C Load Sample A->C B Prepare Silica Gel Column B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Remove Solvent G->H I Purified Product H->I

Caption: Workflow for purification by flash column chromatography.

References

"stability issues of 1-(2-Chloroethyl)-4-methoxybenzene during storage and handling"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability, storage, and handling of 1-(2-Chloroethyl)-4-methoxybenzene. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For optimal preservation, storage at 2-8°C is recommended.[1] It should be protected from light and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.

Q2: What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents. Contact with these substances can lead to vigorous reactions and cause degradation of the compound. It is also crucial to keep it away from excessive heat and sources of ignition.

Q3: What are the potential degradation pathways for this compound?

Based on its chemical structure, the primary degradation pathways are expected to be:

  • Hydrolysis: The chloroethyl group may be susceptible to hydrolysis, particularly under basic or acidic conditions, which could lead to the formation of 4-methoxyphenethyl alcohol.

  • Oxidation: The methoxy group can be susceptible to oxidation, potentially leading to the formation of corresponding phenolic or other oxidized compounds.

  • Photodegradation: Aromatic chlorides can undergo degradation upon exposure to UV light. It is advisable to handle the compound and its solutions in amber vials or under low-light conditions to minimize this risk.

Q4: What are the hazardous decomposition products?

Upon combustion, this compound may produce hazardous substances including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.

Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC).

  • Potential Cause: Degradation of this compound in your sample or solution.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Ensure that all solvents used for sample preparation and analysis are of high purity and free from acidic, basic, or oxidative contaminants.

    • Control pH: If using aqueous solutions, ensure the pH is neutral. The stability of the compound can be pH-dependent.

    • Protect from Light: Store and handle solutions in amber vials or protect them from light with aluminum foil to prevent photodegradation.

    • Analyze Freshly Prepared Samples: Whenever possible, analyze samples immediately after preparation to minimize the chance of degradation over time.

    • Perform a Forced Degradation Study: To identify potential degradation products, consider performing a forced degradation study by intentionally exposing the compound to acidic, basic, oxidative, and photolytic stress conditions. This can help in identifying the unknown peaks.

Issue 2: Inconsistent or Non-Reproducible Quantitative Results.

  • Potential Cause: Instability of the compound in the prepared solution or adsorption to container surfaces.

  • Troubleshooting Steps:

    • Evaluate Solution Stability: Analyze your prepared standard and sample solutions at different time points (e.g., 0, 2, 4, 8, and 24 hours) to assess the stability of this compound in the chosen solvent and at the storage temperature.

    • Optimize Solution Storage: If the compound is found to be unstable at room temperature, store stock and working solutions at a lower temperature (e.g., 2-8°C) and minimize their time at room temperature before analysis.

    • Use Appropriate Containers: Being a relatively nonpolar molecule, there is a possibility of adsorption to certain types of plasticware. It is recommended to use glass or polytetrafluoroethylene (PTFE) containers for preparing and storing solutions to minimize this risk.

Data Presentation

The following table summarizes the recommended storage and handling conditions for this compound based on available data.

ParameterRecommendation
Storage Temperature 2-8°C (Refrigerated)
Atmosphere Inert gas (e.g., Argon, Nitrogen)
Container Tightly sealed, light-resistant (amber glass)
Incompatibilities Strong oxidizing agents, excessive heat
Handling In a well-ventilated area, using appropriate Personal Protective Equipment (PPE)

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, typically using HPLC.

Objective: To generate degradation products of this compound under various stress conditions. An appropriate level of degradation is generally considered to be 5-20%.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with a UV/PDA detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To a suitable volume of the stock solution, add 0.1 N HCl.

      • Keep the solution at 60°C for a specified time (e.g., 2, 4, 8 hours).

      • At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

    • Base Hydrolysis:

      • To a suitable volume of the stock solution, add 0.1 N NaOH.

      • Keep the solution at room temperature, monitoring at various time points (e.g., 30 mins, 1, 2 hours), as base hydrolysis may be faster.

      • At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute for analysis.

    • Oxidative Degradation:

      • To a suitable volume of the stock solution, add 3% H2O2.

      • Keep the solution at room temperature, protected from light, for up to 24 hours.

      • Withdraw samples at various time points and dilute for analysis.

    • Thermal Degradation:

      • Place the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 70°C).

      • Expose a solution of the compound to the same thermal stress.

      • Analyze samples after a defined period (e.g., 24, 48 hours).

    • Photolytic Degradation:

      • Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

      • Analyze the exposed samples alongside a control sample protected from light.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method.

    • The method should be capable of separating the parent compound from all generated degradation products. A PDA detector is useful for assessing peak purity.

Visualizations

Below is a logical workflow for troubleshooting stability issues encountered during experiments with this compound.

G Troubleshooting Workflow for Stability Issues start Start: Inconsistent Results or Unexpected Chromatogram Peaks check_storage 1. Verify Storage Conditions of Pure Compound start->check_storage is_storage_ok Storage OK? check_storage->is_storage_ok correct_storage Action: Correct Storage (2-8°C, Inert, Dark) is_storage_ok->correct_storage No check_solution_prep 2. Review Solution Preparation and Handling Protocol is_storage_ok->check_solution_prep Yes correct_storage->check_storage is_protocol_ok Protocol OK? check_solution_prep->is_protocol_ok correct_protocol Action: Use Glassware, Protect from Light, Control pH is_protocol_ok->correct_protocol No run_stability_study 3. Perform Solution Stability Study (Time Course) is_protocol_ok->run_stability_study Yes correct_protocol->check_solution_prep is_stable Solution Stable? run_stability_study->is_stable use_fresh Action: Prepare Solutions Freshly Before Each Experiment is_stable->use_fresh No end_ok Resolved: Proceed with Experiment is_stable->end_ok Yes use_fresh->end_ok

Caption: A flowchart for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 1-(2-Chloroethyl)-4-methoxybenzene by Quantitative NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is paramount to ensuring the reliability of experimental results and the safety of potential therapeutic agents. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity validation of 1-(2-Chloroethyl)-4-methoxybenzene.

Quantitative NMR has emerged as a primary analytical method for purity assessment, offering direct quantification without the need for a specific reference standard of the analyte.[1][2] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons, allowing for a highly accurate determination of purity when compared against a certified internal standard.[3] This guide presents a detailed methodology for qNMR, comparative data, and workflow diagrams to assist in the selection of the most appropriate analytical method for your research needs.

Comparative Purity Assessment Data

While specific comparative purity data for this compound is not widely published, the following table provides a representative comparison of the expected performance of qNMR, HPLC, and GC-MS for a small organic molecule of this nature. The data illustrates the high degree of concordance typically observed between these methods.

Analytical Method Purity (%) Relative Standard Deviation (RSD, %) Limit of Quantification (LOQ, %) Key Advantages Limitations
qNMR 99.20.30.1- Primary ratio method- No need for analyte-specific standard- High precision and accuracy- Provides structural information- Lower sensitivity than chromatographic methods- Potential for signal overlap
HPLC-UV 99.10.50.05- High sensitivity and resolution- Widely available- Robust and reproducible- Requires an analyte-specific reference standard- Response factor can vary between compounds
GC-MS 99.30.40.01- Excellent separation efficiency for volatile compounds- Provides molecular weight and fragmentation data- High sensitivity- Not suitable for non-volatile or thermally labile compounds- Requires derivatization for some analytes

Experimental Protocols

Purity Determination by ¹H qNMR

This protocol details the determination of the purity of this compound using ¹H qNMR with an internal standard.

a. Materials and Instrumentation

  • Analyte: this compound

  • Internal Standard: Maleic acid (certified reference material, ≥99.5% purity)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • Instrumentation: 400 MHz (or higher) NMR spectrometer

  • Equipment: Analytical balance (±0.01 mg), volumetric flasks, pipettes, 5 mm NMR tubes

b. Sample Preparation

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of maleic acid into the same vial.

  • Dissolve the mixture in 0.75 mL of DMSO-d₆.

  • Vortex the vial until both the analyte and internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

c. NMR Data Acquisition

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) should be utilized.[4]

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest. A value of 30 seconds is generally sufficient for accurate quantification of small molecules.[4]

  • Number of Scans (ns): Acquire 16 to 64 scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[4]

  • Acquisition Time (aq): At least 3 seconds.[4]

  • Spectral Width (sw): Ensure the spectral width covers all signals of interest (e.g., -2 to 12 ppm).

d. Data Processing and Purity Calculation

  • Apply a line broadening of 0.3 Hz to the FID.

  • Manually phase the spectrum and apply a baseline correction.

  • Integrate a well-resolved signal for this compound (e.g., the methoxy protons) and the signal for the olefinic protons of maleic acid.

  • Calculate the purity of the analyte using the following equation:[3]

    Where:

    • I_analyte and I_IS are the integrals of the analyte and internal standard signals, respectively.

    • N_analyte and N_IS are the number of protons for the integrated signals of the analyte and internal standard, respectively.

    • MW_analyte and MW_IS are the molecular weights of the analyte and internal standard, respectively.

    • m_analyte and m_IS are the masses of the analyte and internal standard, respectively.

    • Purity_IS is the certified purity of the internal standard.

Purity Determination by HPLC-UV

a. Instrumentation and Chromatographic Conditions

  • System: HPLC with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

b. Standard and Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL solution of this compound reference standard in acetonitrile.

  • Sample Solution: Prepare a 1 mg/mL solution of the this compound sample in acetonitrile.

c. Analysis

  • Inject the standard solution and the sample solution into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.

Purity Determination by GC-MS

a. Instrumentation and Conditions

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

b. Sample Preparation

  • Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.

c. Analysis

  • Inject the sample solution into the GC-MS system.

  • Identify the main peak corresponding to this compound.

  • Identify impurity peaks by their mass spectra.

  • Calculate the purity by the area percent method from the total ion chromatogram.

Visualizing the Methodologies

The following diagrams, created using Graphviz, illustrate the experimental workflow for qNMR purity assessment and the logical comparison of the analytical methods.

qNMR_Workflow A Sample Preparation B Weigh Analyte and Internal Standard A->B 1. C Dissolve in Deuterated Solvent B->C 2. D Transfer to NMR Tube C->D 3. E NMR Data Acquisition D->E 4. F Data Processing E->F 5. G Integration of Signals F->G 6. H Purity Calculation G->H 7.

Caption: Workflow for qNMR Purity Assessment.

Method_Comparison cluster_qNMR qNMR cluster_HPLC HPLC cluster_GCMS GC-MS qnmr Quantitative NMR qnmr_adv Advantages: - Primary Method - High Accuracy - No Reference Standard of Analyte qnmr->qnmr_adv qnmr_lim Limitations: - Lower Sensitivity - Signal Overlap qnmr->qnmr_lim hplc HPLC-UV hplc_adv Advantages: - High Sensitivity - Robust - Widely Available hplc->hplc_adv hplc_lim Limitations: - Requires Reference Standard - Variable Response Factor hplc->hplc_lim gcms GC-MS gcms_adv Advantages: - Excellent Separation - Structural Information - High Sensitivity gcms->gcms_adv gcms_lim Limitations: - For Volatile Compounds - Thermal Stability Required gcms->gcms_lim Purity_Validation Purity Validation of This compound Purity_Validation->qnmr Purity_Validation->hplc Purity_Validation->gcms

Caption: Comparison of Analytical Methods.

References

A Comparative Guide to the Large-Scale Synthesis of 4-Methoxyphenylethylamine: A Cost-Benefit Analysis of 1-(2-Chloroethyl)-4-methoxybenzene and Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and cost-effective synthesis of key pharmaceutical intermediates is a cornerstone of modern drug development. 4-Methoxyphenylethylamine is a valuable building block in the synthesis of various therapeutic agents. This guide provides a comprehensive cost-benefit analysis of utilizing 1-(2-Chloroethyl)-4-methoxybenzene as a precursor for 4-methoxyphenylethylamine in large-scale production, comparing it with two prominent alternative synthetic pathways. We present a detailed examination of starting material costs, reaction yields, process parameters, and experimental protocols to inform strategic decisions in industrial synthesis.

Executive Summary

This guide evaluates three primary synthetic routes to 4-methoxyphenylethylamine:

  • Route 1: Alkylation of Ammonia with this compound. This direct, two-step approach involves the synthesis of the chloroethyl intermediate followed by amination.

  • Route 2: Reductive Amination of 4-Methoxyphenylacetaldehyde. A common industrial method that leverages the direct conversion of an aldehyde to an amine.

  • Route 3: Reduction of 4-Methoxyphenylacetonitrile. This pathway utilizes a nitrile intermediate, which is then reduced to the desired amine.

Our analysis reveals that while the alkylation route using this compound appears straightforward, the potential for side reactions and the costs associated with the starting material and subsequent purification may render it less economically viable for large-scale manufacturing compared to the reductive amination and nitrile reduction pathways. The latter routes often benefit from more readily available and cost-effective starting materials and can achieve high yields and purity.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for the three synthetic routes. Prices for starting materials are based on commercially available listings for bulk quantities and are subject to fluctuation.

Table 1: Comparison of Starting Material Costs

Starting MaterialSupplier ExamplePrice (USD/kg)
This compoundVaries (synthesis intermediate)~$50-100 (estimated)
4-MethoxyphenylacetaldehydeSigma-Aldrich~$150-250
4-MethoxyphenylacetonitrileTCI Chemicals, Sigma-Aldrich~$80-150
AmmoniaIndustrial Gas Suppliers~$1-2
Raney NickelAlfa Aesar~$200-400
Sodium BorohydrideMilliporeSigma~$100-200

Table 2: Process and Yield Comparison

ParameterRoute 1: AlkylationRoute 2: Reductive AminationRoute 3: Nitrile Reduction
Number of Steps 211
Overall Yield ~60-70%~80-90%~85-95%
Key Reagents Ammonia, BaseAmmonia, Reducing Agent (e.g., H₂/Catalyst, NaBH₃CN)Reducing Agent (e.g., H₂/Catalyst, LiAlH₄)
Reaction Conditions High pressure, elevated temperatureModerate pressure and temperatureVaries (mild to harsh depending on reagent)
Purification Distillation, CrystallizationDistillation, CrystallizationDistillation, Crystallization
Key Advantages Potentially fewer steps from a specific precursorHigh atom economy, direct conversionHigh yields, readily available starting material
Key Disadvantages Potential for over-alkylation, cost of chloroethyl intermediateCost and handling of reducing agentsUse of strong reducing agents in some protocols

Experimental Protocols

Route 1: Synthesis of 4-Methoxyphenylethylamine via Alkylation (Hypothetical Protocol)

Step 1: Synthesis of this compound

  • Methodology: A mixture of 4-methoxyphenylethanol (1 equivalent) and thionyl chloride (1.2 equivalents) in an inert solvent such as toluene is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation. A typical yield is around 85-90%.

Step 2: Amination of this compound

  • Methodology: this compound (1 equivalent) is reacted with an excess of aqueous ammonia (10-20 equivalents) in a sealed pressure vessel. The mixture is heated to 100-120°C for 12-24 hours. After cooling, the reaction mixture is basified with NaOH and extracted with an organic solvent (e.g., dichloromethane). The organic layer is dried and concentrated. The crude 4-methoxyphenylethylamine is purified by vacuum distillation. A typical yield for this step is around 70-80%.

Route 2: Synthesis of 4-Methoxyphenylethylamine via Reductive Amination
  • Methodology: To a solution of 4-methoxyphenylacetaldehyde (1 equivalent) in methanol, aqueous ammonia (10 equivalents) and a catalytic amount of Raney Nickel are added. The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (50-100 psi) at room temperature for 12-24 hours. The catalyst is then filtered off, and the methanol is removed under reduced pressure. The residue is taken up in water, basified, and extracted with an organic solvent. The product is purified by vacuum distillation. A yield of approximately 85% can be expected.

Route 3: Synthesis of 4-Methoxyphenylethylamine via Nitrile Reduction
  • Methodology: 4-Methoxyphenylacetonitrile (1 equivalent) is dissolved in a suitable solvent like ethanol or tetrahydrofuran. A catalyst such as Raney Nickel or Palladium on carbon (5-10 wt%) is added. The mixture is hydrogenated in a high-pressure autoclave under a hydrogen atmosphere (200-500 psi) at 50-80°C. The reaction is monitored until the uptake of hydrogen ceases. After cooling and releasing the pressure, the catalyst is filtered, and the solvent is evaporated. The resulting 4-methoxyphenylethylamine is purified by vacuum distillation. Yields for this process are typically high, often exceeding 90%.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_0 Route 1: Alkylation cluster_1 Route 2: Reductive Amination cluster_2 Route 3: Nitrile Reduction A1 4-Methoxyphenylethanol A2 This compound A1->A2 SOCl₂ A3 4-Methoxyphenylethylamine A2->A3 NH₃ B1 4-Methoxyphenylacetaldehyde B2 4-Methoxyphenylethylamine B1->B2 NH₃, H₂/Catalyst C1 4-Methoxyphenylacetonitrile C2 4-Methoxyphenylethylamine C1->C2 H₂/Catalyst

Caption: Comparative synthetic pathways to 4-methoxyphenylethylamine.

Cost-Benefit Analysis and Recommendation

Route 1 (Alkylation): While seemingly direct, this route has several drawbacks for large-scale synthesis. The preparation of this compound adds a step and introduces corrosive reagents like thionyl chloride. The subsequent high-pressure amination can lead to the formation of secondary and tertiary amine byproducts, complicating purification and reducing the overall yield of the desired primary amine. The estimated cost of the chloroethyl intermediate is also a significant factor.

Route 2 (Reductive Amination): This method is highly attractive due to its high atom economy and directness. However, the starting material, 4-methoxyphenylacetaldehyde, can be more expensive and potentially less stable than the nitrile precursor in Route 3. The choice of reducing agent and catalyst will also significantly impact the overall process cost and safety considerations.

Route 3 (Nitrile Reduction): This route is often the most economically viable for large-scale production. 4-Methoxyphenylacetonitrile is a relatively inexpensive and stable starting material.[1][2] Catalytic hydrogenation is a well-established and scalable industrial process that can provide high yields and purity. While the initial investment in high-pressure hydrogenation equipment is necessary, the operational costs are generally lower compared to using stoichiometric reducing agents.

Recommendation: For large-scale, cost-effective synthesis of 4-methoxyphenylethylamine, Route 3 (Nitrile Reduction) is generally the most recommended pathway. Its reliance on a readily available starting material, high yields, and the efficiency of catalytic hydrogenation make it a robust and economical choice for industrial production. While Route 2 (Reductive Amination) is a strong contender, the cost and stability of the starting aldehyde may be a limiting factor. The use of This compound (Route 1) is likely to be less competitive due to the multi-step nature of preparing the intermediate and the potential for byproduct formation during amination.

Decision_Flowchart Start Select Synthesis Route for 4-Methoxyphenylethylamine Cost Primary Consideration: Cost-Effectiveness Start->Cost Route3 Route 3: Nitrile Reduction Cost->Route3 Lowest Cost Starting Material & High Yield Route2 Route 2: Reductive Amination Cost->Route2 Higher Cost Aldehyde Route1 Route 1: Alkylation Cost->Route1 Intermediate Synthesis Required & Byproduct Risk Conclusion Recommendation: Route 3 is generally optimal for large-scale synthesis. Route3->Conclusion Route2->Conclusion Route1->Conclusion

Caption: Decision flowchart for selecting a synthesis route.

References

A Comparative Guide to the Mechanistic Pathways of 1-(2-Chloroethyl)-4-methoxybenzene and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of substituted aromatic compounds is paramount. This guide provides a comparative mechanistic investigation of reactions involving 1-(2-chloroethyl)-4-methoxybenzene and its structural isomer, 1-(1-chloroethyl)-4-methoxybenzene. While experimental data for the former is less prevalent in readily available literature, this guide will draw upon established principles of physical organic chemistry to predict its behavior and compare it with the well-documented reactivity of its 1-chloro isomer.

The position of the chlorine atom on the ethyl side chain dramatically influences the preferred reaction pathways, primarily nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The para-methoxy group plays a crucial role in the reactivity of both isomers through its strong electron-donating resonance effect.[1]

Comparison of Reaction Mechanisms: Substitution vs. Elimination

The structural difference between the primary chloride in this compound and the secondary benzylic chloride in 1-(1-chloroethyl)-4-methoxybenzene leads to distinct preferences in reaction mechanisms.

Reaction TypeThis compound (Primary Halide)1-(1-Chloroethyl)-4-methoxybenzene (Secondary Benzylic Halide)Rationale
SN1 UnlikelyHighly FavoredThe secondary benzylic carbocation formed from the 1-chloro isomer is significantly stabilized by resonance with the methoxy-substituted benzene ring.[1][2] The primary carbocation that would be formed from the 2-chloro isomer lacks this benzylic stabilization and is therefore much less stable.
SN2 FavoredPossible, but sterically hinderedThe primary carbon center in the 2-chloro isomer is less sterically hindered, making it more susceptible to a backside attack by a nucleophile.[2] The secondary carbon in the 1-chloro isomer presents more steric hindrance.[2]
E1 UnlikelyFavored, competes with SN1E1 reactions proceed through a carbocation intermediate.[3] Similar to SN1, the stability of the benzylic carbocation from the 1-chloro isomer makes this pathway viable.[4]
E2 Favored with a strong, bulky basePossibleE2 reactions are favored with strong bases and are promoted by increasing alkyl substitution.[3] For the 2-chloro isomer, a strong, sterically hindered base would favor elimination over substitution.

Experimental Protocols

Synthesis of 1-(1-Chloroethyl)-4-methoxybenzene

This protocol describes the synthesis from its corresponding alcohol precursor.[5]

Materials:

  • 1-(4-methoxyphenyl)ethanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalytic amount)

  • Dry diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath, round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Dissolve 1-(4-methoxyphenyl)ethanol (1 equivalent) in dry diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[1]

  • Cool the solution in an ice bath.[1]

  • Slowly add thionyl chloride (1.2 equivalents) to the stirred solution.[1]

  • Add a catalytic amount of pyridine.[1]

  • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.[1]

  • After cooling, carefully pour the mixture over crushed ice.[1]

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with water.[1]

  • Dry the organic layer over anhydrous magnesium sulfate.[1]

  • Remove the solvent under reduced pressure to obtain the crude product.[1]

  • Purify the product by vacuum distillation or column chromatography.[1]

Kinetic Analysis of Solvolysis (for 1-(1-Chloroethyl)-4-methoxybenzene)

The rate of SN1 solvolysis can be monitored by conductometry.[1]

Materials:

  • 1-(1-chloroethyl)-4-methoxybenzene

  • 80% ethanol/water solvent

  • Conductivity meter and probe

  • Constant temperature bath

Procedure:

  • Prepare a dilute solution (e.g., 10⁻⁴ M) of 1-(1-chloroethyl)-4-methoxybenzene in 80% ethanol/water.[1]

  • Equilibrate the solution in a constant temperature bath at the desired reaction temperature.[1]

  • Immerse the conductivity probe and record conductivity readings at regular time intervals.[1]

  • Continue data collection for at least three half-lives of the reaction.[1]

Visualizing the Reaction Pathways

The following diagrams illustrate the key mechanistic pathways for both isomers.

G S_N1 and E1 Pathways for 1-(1-Chloroethyl)-4-methoxybenzene cluster_sn1_e1 S_N1 / E1 start_1 1-(1-Chloroethyl)-4-methoxybenzene carbocation Benzylic Carbocation (Resonance Stabilized) start_1->carbocation Slow, Rate-determining sn1_product S_N1 Product carbocation->sn1_product Nu: e1_product E1 Product carbocation->e1_product -H+

Caption: SN1 and E1 reaction pathways for 1-(1-chloroethyl)-4-methoxybenzene.

G S_N2 Pathway for this compound cluster_sn2 S_N2 start_2 This compound transition_state_sn2 Transition State start_2->transition_state_sn2 Nu: sn2_product S_N2 Product transition_state_sn2->sn2_product -Cl-

Caption: SN2 reaction pathway for this compound.

G E2 Pathway for this compound cluster_e2 E2 start_3 This compound transition_state_e2 Transition State start_3->transition_state_e2 Base: e2_product E2 Product transition_state_e2->e2_product -Cl-, -H-Base+

Caption: E2 reaction pathway for this compound.

References

A Comparative Environmental Impact Assessment of 1-(2-Chloroethyl)-4-methoxybenzene Synthesis and Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Greener Alternatives

The synthesis and application of chemical intermediates are critical components of the pharmaceutical and fine chemical industries. However, the environmental footprint of these processes is under increasing scrutiny. This guide provides a comparative environmental impact assessment of the synthesis and use of 1-(2-Chloroethyl)-4-methoxybenzene, a halogenated aromatic compound. We will explore traditional and greener synthesis routes, evaluate the environmental profile of the target compound, and compare it with plausible, less hazardous alternatives. This objective analysis, supported by available experimental data, aims to inform the selection of more sustainable chemical pathways in research and development.

Synthesis Routes of this compound: A Move Towards Greener Chemistry

The production of this compound typically involves multi-step syntheses. Below, we compare a traditional approach with a greener alternative, highlighting key differences in reagents, waste generation, and overall environmental impact.

Traditional Synthesis: Friedel-Crafts Acylation and Subsequent Reduction and Chlorination

A common pathway to this compound involves the Friedel-Crafts acylation of anisole, followed by reduction and chlorination.

Workflow for Traditional Synthesis

Anisole Anisole FC_Acylation Friedel-Crafts Acylation Anisole->FC_Acylation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->FC_Acylation AlCl3 AlCl3 (stoichiometric) AlCl3->FC_Acylation Intermediate1 2-Chloro-1-(4-methoxyphenyl)ethanone FC_Acylation->Intermediate1 Waste1 Acidic Waste Stream (AlCl3 hydrolysis) FC_Acylation->Waste1 Reduction Reduction (e.g., NaBH4) Intermediate1->Reduction Intermediate2 1-(4-methoxyphenyl)ethanol Reduction->Intermediate2 Waste2 Solvent & Reagent Waste Reduction->Waste2 Chlorination Chlorination (e.g., SOCl2) Intermediate2->Chlorination FinalProduct This compound Chlorination->FinalProduct Chlorination->Waste2

Caption: Traditional synthesis of this compound.

This traditional route is often characterized by the use of stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate a significant amount of corrosive and environmentally harmful waste upon quenching. The subsequent reduction and chlorination steps also contribute to the overall waste stream and utilize hazardous reagents such as thionyl chloride (SOCl₂).

Greener Alternative: Catalytic Friedel-Crafts Acylation and Alternative Chlorination

Modern synthetic chemistry emphasizes the use of catalytic rather than stoichiometric reagents and the avoidance of hazardous substances.

Workflow for Greener Synthesis

Anisole Anisole Catalytic_FC Catalytic Friedel-Crafts Acylation Anisole->Catalytic_FC AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->Catalytic_FC GreenCatalyst Green Catalyst (e.g., Zeolite, MSAA) GreenCatalyst->Catalytic_FC Intermediate 4-Methoxyacetophenone Catalytic_FC->Intermediate ReducedWaste Reduced Waste Stream Catalytic_FC->ReducedWaste Reduction Reduction Intermediate->Reduction Alcohol 1-(4-methoxyphenyl)ethanol Reduction->Alcohol AlternativeChlorination Alternative Chlorination (e.g., Appel Reaction) Alcohol->AlternativeChlorination FinalProduct This compound AlternativeChlorination->FinalProduct

Caption: A greener synthesis pathway for this compound.

Greener approaches to Friedel-Crafts acylation employ reusable solid acid catalysts like zeolites or environmentally benign reagents such as methanesulfonic anhydride (MSAA).[1][2][3] These methods significantly reduce the generation of acidic waste. While the final chlorination step to obtain the target compound remains a challenge for a completely "green" process, alternative chlorinating agents that avoid thionyl chloride can be explored.

Environmental Impact Profile of this compound and Its Alternatives

The environmental impact of a chemical is determined by its inherent toxicity to various organisms and its fate in the environment, including its biodegradability. As a halogenated aromatic compound, this compound raises concerns due to the general persistence and potential toxicity of this class of chemicals.

Comparative Ecotoxicity Data

The following table summarizes available ecotoxicity data for this compound and two potential non-chlorinated alternatives that could arise from greener synthesis pathways: 1-(4-methoxyphenyl)ethanol and 4-methoxyphenylacetic acid. It is important to note the significant data gap for the target compound.

CompoundOrganismEndpoint (Duration)Value (mg/L)Classification
This compound Fish (e.g., Danio rerio)LC50 (96h)Data not available-
Daphnia (Daphnia magna)EC50 (48h)Data not available-
Algae (e.g., Desmodesmus subspicatus)EC50 (72h)Data not available-
1-(4-methoxyphenyl)ethanol FishLC50 (96h)Data not available-
DaphniaEC50 (48h)Data not available-
AlgaeEC50 (72h)Data not available-
4-methoxyphenylacetic acid Fish (Danio rerio)LC50 (96h)> 100[4]Not classified as hazardous to the aquatic environment[5]
Daphnia (Daphnia magna)EC50 (48h)100.8[4]Not classified as hazardous to the aquatic environment[5]
Algae (Desmodesmus subspicatus)EC50 (72h)106.9[4]Not classified as hazardous to the aquatic environment[5]

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population.

The available data indicates that 4-methoxyphenylacetic acid has a low level of aquatic toxicity. The lack of data for this compound and 1-(4-methoxyphenyl)ethanol highlights a critical need for further experimental investigation to enable a comprehensive risk assessment. However, the presence of the chloroethyl group in the target compound suggests a higher potential for environmental persistence and toxicity compared to its non-halogenated counterparts. Halogenated organic compounds are known to be persistent organic pollutants, and some have been shown to have toxic effects on organisms.[6]

Biodegradability

The biodegradability of a compound is a key indicator of its environmental persistence. "Ready biodegradability" is a classification for chemicals that are expected to rapidly and completely biodegrade in an aquatic environment under aerobic conditions.

CompoundBiodegradabilityMethodResult
This compound Data not available--
1-(4-methoxyphenyl)ethanol Data not available--
4-methoxyphenylacetic acid Readily biodegradableOECD 301F>60% in 28 days

The data for 4-methoxyphenylacetic acid suggests it is not persistent in the environment. The absence of biodegradability data for this compound is a significant concern, as halogenated compounds are often resistant to microbial degradation.

Experimental Protocols for Environmental Impact Assessment

To address the data gaps and provide a framework for future research, we outline the standard methodologies for key environmental impact experiments.

Aquatic Toxicity Testing

Acute aquatic toxicity is typically assessed using standardized OECD guidelines.

Workflow for Aquatic Toxicity Testing (OECD 201, 202, 203)

TestSubstance Test Substance ConcentrationSeries Series of Test Concentrations + Control TestSubstance->ConcentrationSeries TestOrganisms Test Organisms (Fish, Daphnia, Algae) ExposureSystem Static or Semi-Static Exposure System TestOrganisms->ExposureSystem Incubation Incubation under Controlled Conditions (Light, Temp, pH) ExposureSystem->Incubation ConcentrationSeries->ExposureSystem DataCollection Observation of Effects (Mortality, Immobilization, Growth Inhibition) Incubation->DataCollection DataAnalysis Calculation of LC50 / EC50 DataCollection->DataAnalysis

Caption: General workflow for aquatic toxicity testing.

  • Fish, Acute Toxicity Test (OECD 203): Juvenile fish are exposed to the test substance in a range of concentrations for 96 hours. The lethal concentration that kills 50% of the fish (LC50) is determined.

  • Daphnia sp., Acute Immobilisation Test (OECD 202): Young daphnids are exposed to the test substance for 48 hours. The effective concentration that immobilizes 50% of the daphnids (EC50) is calculated.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): Algal cultures are exposed to the test substance over several generations (typically 72 hours). The concentration that inhibits growth by 50% (EC50) is determined.

Ready Biodegradability Testing

The potential for a chemical to be readily biodegraded is assessed using the OECD 301 series of tests.

Workflow for Ready Biodegradability Testing (e.g., OECD 301F)

TestSubstance Test Substance Respirometer Sealed Respirometer (Manometric Respirometry) TestSubstance->Respirometer Inoculum Microorganisms (from activated sludge) Inoculum->Respirometer MineralMedium Mineral Medium MineralMedium->Respirometer Incubation Incubation in the Dark (28 days) Respirometer->Incubation Measurement Measurement of Oxygen Consumption Incubation->Measurement Calculation Calculation of % Biodegradation Measurement->Calculation

Caption: Workflow for the Manometric Respirometry biodegradability test.

  • Manometric Respirometry Test (OECD 301F): A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms and kept in a closed flask. The consumption of oxygen is measured over a 28-day period. A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand (ThOD), typically >60%, within a 10-day window during the 28-day test.[7][8]

Conclusion and Recommendations

The synthesis and use of this compound present potential environmental concerns characteristic of halogenated aromatic compounds. While quantitative ecotoxicity and biodegradability data for this specific compound are lacking, the general profile of this chemical class suggests a risk of persistence and toxicity.

In contrast, greener synthesis pathways that avoid stoichiometric and hazardous reagents can significantly reduce the environmental impact of production. Furthermore, non-halogenated alternatives, such as 4-methoxyphenylacetic acid, demonstrate a more favorable environmental profile with low aquatic toxicity and ready biodegradability.

For researchers and drug development professionals, the following recommendations are proposed:

  • Prioritize Greener Synthesis: Whenever possible, adopt catalytic and solvent-minimized approaches to chemical synthesis to reduce waste and avoid hazardous reagents.

  • Seek Non-Halogenated Alternatives: In the early stages of drug design and process development, actively seek to replace halogenated intermediates with non-halogenated analogues that are likely to have a better environmental profile.

  • Address Data Gaps: There is a clear need for experimental determination of the ecotoxicity and biodegradability of this compound and its immediate precursors to allow for a more complete risk assessment.

  • Embrace a Life-Cycle Perspective: Consider the environmental impact of a chemical from its synthesis to its ultimate fate in the environment.

By integrating these principles into the research and development workflow, the pharmaceutical and chemical industries can move towards a more sustainable future.

References

"benchmarking the performance of 1-(2-Chloroethyl)-4-methoxybenzene against novel synthetic equivalents"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the efficiency, safety, and cost-effectiveness of the chosen synthetic pathway are of paramount importance. This guide provides a comparative analysis of different synthetic routes to 1-[cyano-(p-methoxyphenyl)methyl]cyclohexanol, a crucial intermediate in the production of the widely used antidepressant, Venlafaxine.[1] We will benchmark the performance of traditional methods against more contemporary approaches, offering insights into process optimization and the adoption of greener chemistry principles.

Performance Comparison of Synthetic Routes

The synthesis of the Venlafaxine intermediate, 1-[cyano-(p-methoxyphenyl)methyl]cyclohexanol, typically involves the condensation of 4-methoxyphenylacetonitrile and cyclohexanone. The performance of various methodologies can be evaluated based on key metrics such as reaction yield, reaction time, and the nature of the reagents and catalysts employed.

MethodBase/CatalystSolventReaction TimeYield (%)Key AdvantagesKey Disadvantages
Traditional Route Sodium EthoxideEthanolSeveral hours~70-80Well-established, readily available reagentsUse of strong, moisture-sensitive base; potentially lengthy reaction times
Phase-Transfer Catalysis Potassium Hydroxide / TBABToluene/Water2-4 hours>90High yield, shorter reaction time, milder conditionsRequires a phase-transfer catalyst
Microwave-Assisted Potassium CarbonateDMF15-30 minutes~85-95Drastically reduced reaction time, high efficiencyRequires specialized microwave reactor
Ultrasound-Promoted Potassium HydroxideBiphasic15 minutesHighRapid reaction, mild conditions, energy efficientRequires ultrasonic equipment

Experimental Protocols

General Procedure for the Synthesis of 1-[cyano-(p-methoxyphenyl)methyl]cyclohexanol

The following protocols are generalized representations of the synthetic methods. Researchers should consult specific literature for detailed experimental conditions.

Method 1: Traditional Route (Sodium Ethoxide)

  • To a solution of sodium ethoxide in absolute ethanol, 4-methoxyphenylacetonitrile is added dropwise under an inert atmosphere.

  • The mixture is stirred at room temperature for 30 minutes.

  • Cyclohexanone is then added, and the reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

Method 2: Phase-Transfer Catalysis

  • A mixture of 4-methoxyphenylacetonitrile, cyclohexanone, potassium hydroxide, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) in a biphasic solvent system (e.g., toluene/water) is prepared.

  • The mixture is stirred vigorously at a controlled temperature (e.g., 50-60 °C) for 2-4 hours.

  • After completion, the organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., sodium sulfate).

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis and a key reaction mechanism.

experimental_workflow reagents 4-Methoxyphenylacetonitrile + Cyclohexanone reaction Reaction (Base/Catalyst, Solvent, Temp, Time) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product 1-[cyano-(p-methoxyphenyl)methyl]cyclohexanol purification->product

Caption: Generalized workflow for the synthesis of the Venlafaxine intermediate.

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation 4-MPAN 4-Methoxyphenylacetonitrile Carbanion Carbanion Intermediate 4-MPAN->Carbanion + Base Base Base Alkoxide Alkoxide Intermediate Carbanion->Alkoxide + Cyclohexanone Cyclohexanone Cyclohexanone Product 1-[cyano-(p-methoxyphenyl)methyl]cyclohexanol Alkoxide->Product + H+ Proton_Source H+

Caption: Simplified mechanism of the base-catalyzed condensation reaction.

Concluding Remarks

The selection of a synthetic route for a pharmaceutical intermediate is a multifaceted decision. While traditional methods using alkoxides are well-documented, modern alternatives such as phase-transfer catalysis, microwave-assisted synthesis, and ultrasound-promoted reactions offer significant advantages in terms of yield, reaction time, and alignment with the principles of green chemistry. For drug development professionals, the evaluation of these novel synthetic equivalents is crucial for developing more efficient, sustainable, and economically viable manufacturing processes. The data and protocols presented in this guide serve as a starting point for such comparative studies.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 1-(2-Chloroethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2-Chloroethyl)-4-methoxybenzene. Adherence to these procedures is essential for ensuring personal safety and maintaining experimental integrity.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 4-Methoxyphenethyl chloride, 4-(2-Chloroethyl)anisole

  • CAS No.: 18217-00-0[1][2]

Hazard Summary: This chemical is considered hazardous.[1] It is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation.[1] It is also suspected of causing genetic defects.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Body PartPPE ItemStandard/Specification
Eyes/Face Safety goggles or face shieldOSHA 29 CFR 1910.133 or European Standard EN166[1][3]
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene)ASTM D6978 for chemotherapy gloves[4]
Protective clothing (lab coat, coveralls)Impermeable, long-sleeved with closed cuffs[1][4]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRequired if exposure limits are exceeded or irritation occurs[1][3]

Experimental Protocols: Safe Handling and Disposal

Handling Protocol:

  • Preparation: Before handling, ensure all safety precautions have been read and understood.[1] Work in a well-ventilated area, such as a chemical fume hood.[1][3] Ensure that an eyewash station and safety shower are readily accessible.[3][5]

  • Donning PPE: Put on all required personal protective equipment as specified in the table above.

  • Chemical Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust, fume, gas, mist, vapors, or spray.[1] Do not eat, drink, or smoke when using this product.[1]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling.[1]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5]

  • Store away from heat, sparks, and open flames.[5]

  • Protect from light.[3][5]

Disposal Plan:

  • Waste Collection: Collect waste in a suitable, closed, and properly labeled container.[1][7] The container must be compatible with the chemical waste.[8]

  • Labeling: Clearly label the waste container with "HAZARDOUS WASTE" and the chemical name.[7]

  • Storage of Waste: Store waste containers in a designated, well-ventilated area, segregated by compatibility.[8]

  • Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Get medical attention immediately.[9]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing. If skin irritation persists, call a physician.[5]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[5]

  • Ingestion: Clean your mouth with water and drink plenty of water afterward.[5] Seek immediate medical assistance.[1]

In Case of a Spill:

  • Evacuate: Evacuate the area and remove all sources of ignition.[3][10]

  • Ventilate: Ensure adequate ventilation.[1]

  • Containment: Use personal protective equipment.[1] Soak up the spill with inert absorbent material (e.g., sand, silica gel, vermiculite).[1][3]

  • Collection: Collect the absorbed material into a suitable, closed container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

Workflow and Logical Relationships

The following diagram illustrates the safe handling workflow for this compound.

A 1. Preparation - Review SDS - Ensure ventilation - Check emergency equipment B 2. Don PPE - Goggles/Face Shield - Chemical-resistant gloves - Lab coat A->B C 3. Chemical Handling - Avoid contact and inhalation - No eating, drinking, or smoking B->C D 4. Post-Handling - Wash hands thoroughly C->D F 6. Disposal - Collect in labeled hazardous waste container - Dispose via approved facility C->F G Emergency Event C->G E 5. Storage - Tightly closed container - Cool, dry, well-ventilated area D->E H Spill G->H Spill Occurs I Exposure G->I Exposure Occurs J Evacuate & Ventilate H->J L First Aid & Medical Attention I->L K Contain & Collect J->K K->F

Caption: Safe handling workflow for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Chloroethyl)-4-methoxybenzene
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1-(2-Chloroethyl)-4-methoxybenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.